molecular formula C5H4BrN3 B595824 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 1269293-80-2

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B595824
CAS No.: 1269293-80-2
M. Wt: 186.012
InChI Key: BFZMLKFSKFFWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (CAS 1269293-80-2) is a versatile heterocyclic building block primarily used in chemical synthesis and pharmaceutical research . This compound, with the molecular formula C5H4BrN3 and a molecular weight of 186.01 g/mol, serves as a key precursor for the development of more complex molecular structures . The bromine and nitrile functional groups on the pyrazole ring make it an excellent substrate for cross-coupling reactions and further functionalization, which is essential in medicinal chemistry and materials science . Researchers value this compound for its role in constructing targeted libraries of heterocyclic compounds. Proper handling is required; it is classified with the signal word "Warning" and may be harmful if swallowed, causing skin and eye irritation . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or consumer use. To ensure stability, the compound should be stored in an inert atmosphere at room temperature .

Properties

IUPAC Name

5-bromo-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZMLKFSKFFWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700107
Record name 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269293-80-2
Record name 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methyl-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with bromine, a methyl group, and a nitrile functional group. This molecule belongs to the broader class of pyrazole derivatives, which are known for their diverse pharmacological activities and applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound, based on available data.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₄BrN₃PubChem[1]
Molecular Weight 186.01 g/mol PubChem[1]
Physical State SolidFluorochem[2], Sigma-Aldrich[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
logP (predicted) 1.0PubChemLite[4]
CAS Number 1269293-80-2Fluorochem[2], Sigma-Aldrich[3]
IUPAC Name This compoundPubChem[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general synthetic strategies for related pyrazole-4-carbonitrile derivatives can provide a logical pathway for its preparation. A plausible synthetic route is outlined below, based on established pyrazole synthesis methodologies.

General Synthetic Approach: Cyclocondensation

The synthesis of the pyrazole ring is often achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a potential synthetic workflow could involve the following steps:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 α-Bromo-β-oxopropanenitrile reaction Cyclocondensation start1->reaction start2 Methylhydrazine start2->reaction product 5-Bromo-1-methyl-1H- pyrazole-4-carbonitrile reaction->product

Caption: A potential synthetic workflow for this compound.

Hypothetical Experimental Protocol:
  • Reaction Setup: To a solution of an appropriate α-bromo-β-keto-nitrile precursor in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of methylhydrazine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate the cyclization. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.

Note: This is a generalized protocol, and the specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for this particular synthesis.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.

Derivatives of pyrazole have been reported to exhibit a wide range of pharmacological effects, including but not limited to:

  • Antimicrobial Activity: Many pyrazole derivatives have shown efficacy against various bacterial and fungal strains.

  • Anti-inflammatory Activity: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Activity: Certain pyrazole-containing compounds have been investigated for their potential as anticancer agents.

Given the presence of the bromo and nitrile functionalities, it is plausible that this compound could be a subject of interest in drug discovery programs. The electron-withdrawing nature of these groups can influence the molecule's electronic properties and its potential interactions with biological targets.

The following diagram illustrates a general logical relationship for investigating the potential biological activity of a novel compound like this compound.

Biological_Investigation_Workflow cluster_screening Initial Screening cluster_hit Hit Identification cluster_moa Mechanism of Action cluster_lead Lead Optimization screen High-Throughput Screening (e.g., antimicrobial, anticancer) hit Identification of Biological Activity screen->hit moa Target Identification and Signaling Pathway Analysis hit->moa lead Structure-Activity Relationship (SAR) and Lead Optimization moa->lead

Caption: A logical workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound is a chemical compound for which fundamental physicochemical and biological data are largely unavailable in the public domain. While its structure suggests potential for biological activity based on the known properties of the pyrazole class of compounds, further experimental investigation is required to elucidate its specific properties and potential applications. This guide serves as a foundational document for researchers interested in exploring this and related molecules, highlighting the current knowledge gaps and suggesting logical pathways for future research.

References

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 1269293-80-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including the presence of a reactive bromide and a nitrile group on the pyrazole core, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1269293-80-2[2]
Molecular Formula C₅H₄BrN₃[2]
Molecular Weight 186.01 g/mol [2]
IUPAC Name This compound[2]
SMILES CN1C(=C(C=N1)C#N)Br[3]
InChI InChI=1S/C5H4BrN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3[3]
InChIKey BFZMLKFSKFFWCY-UHFFFAOYSA-N[3]
Physical Form Solid[1]

Synthesis

G cluster_start Starting Materials cluster_reaction1 Step 1: Pyrazole Ring Formation cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Halogenation cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Amidation cluster_intermediate3 Intermediate cluster_reaction4 Step 4: Dehydration cluster_product Final Product Ethyl 2-cyano-3-oxobutanoate Ethyl 2-cyano-3-oxobutanoate Condensation Condensation Ethyl 2-cyano-3-oxobutanoate->Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Condensation Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate Condensation->Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate Bromination (e.g., with POBr3) Bromination (e.g., with POBr3) Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate->Bromination (e.g., with POBr3) Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate Bromination (e.g., with POBr3)->Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate Ammonolysis Ammonolysis Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate->Ammonolysis 5-Bromo-1-methyl-1H-pyrazole-4-carboxamide 5-Bromo-1-methyl-1H-pyrazole-4-carboxamide Ammonolysis->5-Bromo-1-methyl-1H-pyrazole-4-carboxamide Dehydration (e.g., with P2O5 or POCl3) Dehydration (e.g., with P2O5 or POCl3) 5-Bromo-1-methyl-1H-pyrazole-4-carboxamide->Dehydration (e.g., with P2O5 or POCl3) This compound This compound Dehydration (e.g., with P2O5 or POCl3)->this compound

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various kinase inhibitors and modulators of inflammatory pathways. Its utility is demonstrated in several patent applications for novel therapeutic agents.

Synthesis of Kinase Inhibitors

This pyrazole derivative is a versatile precursor for synthesizing inhibitors of several kinases implicated in cancer and immune disorders.

Target KinaseApplication/SignificancePatent Reference
RIP1 Kinase Inhibition of cellular necrosis, treatment of inflammatory diseases and neurodegenerative disorders.[4]US20230203019A1[4]
PRMT5 Modulation of protein arginine methyltransferase 5 for cancer therapy.[5]WO2024240894A1[5]
HPK1 Hematopoietic Progenitor Kinase 1 inhibitors for enhancing anti-tumor immunity.[6]US10800761B2[6]
Modulators of Inflammatory Pathways

The compound is also utilized in the development of modulators for inflammatory signaling pathways.

Target PathwayApplication/SignificancePatent Reference
IL-17A Signaling Development of Interleukin-17A modulators for treating autoimmune diseases.[7]WO2021239745A1[7]

Experimental Protocols

The following are examples of experimental procedures where this compound is used as a key reactant, as described in patent literature.

Stille Coupling for the Synthesis of a RIP1 Kinase Inhibitor Intermediate

This protocol describes the use of this compound in a Stille coupling reaction.[4]

Reaction:

  • This compound (750 mg, 4.03 mmol)

  • 1,1,1,2,2,2-hexamethyldistannane (1.318 g, 4.03 mmol)

  • Pd(PPh₃)₄ (232.9 mg, 0.2 mmol)

  • 1,4-dioxane (20 ml)

Procedure:

  • Combine this compound, 1,1,1,2,2,2-hexamethyldistannane, and Pd(PPh₃)₄ in 1,4-dioxane.

  • Stir the mixture at 150°C under microwave irradiation for 90 minutes.

  • Evaporate the solvent to dryness.

  • Purify the residue by preparative thin-layer chromatography (prep-TLC) using petroleum ether (PE) as the eluent.

Suzuki Coupling for the Synthesis of an IL-17A Modulator Intermediate

This protocol details a Suzuki coupling reaction involving this compound.[7]

Reaction:

  • A suitable boronic acid or ester derivative

  • This compound (1 equivalent)

  • Pd(dppf)Cl₂ (0.1 equivalents)

  • Sodium carbonate (4 equivalents)

  • Solvent (e.g., 1,4-dioxane/water)

Procedure:

  • Combine the boronic acid/ester, this compound, Pd(dppf)Cl₂, and sodium carbonate in a suitable solvent system.

  • Heat the mixture using microwave irradiation at 120°C for 1 hour.

  • Cool the reaction mixture and purify the crude product by flash column chromatography.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_product Product This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Suzuki Coupling Catalyst: Pd(dppf)Cl2 Catalyst: Pd(dppf)Cl2 Catalyst: Pd(dppf)Cl2->Suzuki Coupling Base: Sodium Carbonate Base: Sodium Carbonate Base: Sodium Carbonate->Suzuki Coupling Solvent: 1,4-Dioxane/Water Solvent: 1,4-Dioxane/Water Solvent: 1,4-Dioxane/Water->Suzuki Coupling Heating: Microwave 120°C, 1h Heating: Microwave 120°C, 1h Heating: Microwave 120°C, 1h->Suzuki Coupling Cooling Cooling Suzuki Coupling->Cooling Flash Column Chromatography Flash Column Chromatography Cooling->Flash Column Chromatography Coupled Pyrazole Derivative Coupled Pyrazole Derivative Flash Column Chromatography->Coupled Pyrazole Derivative

Caption: Experimental workflow for Suzuki coupling.

Signaling Pathways

The utility of this compound as a synthetic intermediate is highlighted by its incorporation into inhibitors targeting key signaling pathways in disease.

RIP1 Kinase and Necroptosis Pathway

Receptor-interacting protein 1 (RIP1) kinase is a critical mediator of necroptosis, a form of programmed cell death implicated in inflammatory and neurodegenerative diseases.[4]

G TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD/TRAF2 TRADD/TRAF2 TNFR1->TRADD/TRAF2 RIP1 RIP1 TRADD/TRAF2->RIP1 RIP3 RIP3 RIP1->RIP3 MLKL MLKL RIP3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inhibitor (derived from 1269293-80-2) Inhibitor (derived from 1269293-80-2) Inhibitor (derived from 1269293-80-2)->RIP1

Caption: Simplified RIP1-mediated necroptosis pathway.

IL-17A Signaling Pathway

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of various autoimmune diseases.

G IL-17A IL-17A IL-17RA/RC IL-17RA/RC IL-17A->IL-17RA/RC Act1 Act1 IL-17RA/RC->Act1 TRAF6 TRAF6 Act1->TRAF6 NF-κB / MAPKs NF-κB / MAPKs TRAF6->NF-κB / MAPKs Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB / MAPKs->Pro-inflammatory Gene Expression Modulator (derived from 1269293-80-2) Modulator (derived from 1269293-80-2) Modulator (derived from 1269293-80-2)->IL-17A

Caption: Simplified IL-17A signaling pathway.

Safety Information

This compound is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its utility in the construction of inhibitors for key kinases and modulators of inflammatory pathways underscores its importance in modern drug discovery and development. Further exploration of its reactivity and incorporation into novel scaffolds is likely to yield new classes of bioactive compounds.

References

In-Depth Technical Guide on the Structure Elucidation of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile. Due to the limited availability of direct experimental data in the public domain for this specific compound, this paper presents a combination of predicted data from reliable sources and inferred analytical characteristics based on structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Overview

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many pharmaceutically active compounds. The presence of a bromine atom, a methyl group, and a nitrile group on the pyrazole core suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₄BrN₃PubChem[1]
Molecular Weight186.01 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number1269293-80-2PubChem[1]

Proposed Synthesis Pathway

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 1_methyl_pyrazole 1-Methyl-1H-pyrazole-4-carbonitrile reaction_conditions Reaction in a suitable solvent (e.g., CCl4 or CH3CN) with initiator (e.g., AIBN or light) 1_methyl_pyrazole->reaction_conditions brominating_agent Brominating Agent (e.g., NBS) brominating_agent->reaction_conditions target_molecule This compound reaction_conditions->target_molecule

Caption: Proposed synthesis of this compound.

Structure Elucidation Workflow

The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic techniques. The logical workflow for its structure elucidation is presented below.

G molecular_formula Molecular Formula (C5H4BrN3) mass_spec Mass Spectrometry (MS) molecular_formula->mass_spec Confirms Molecular Weight nmr_spec NMR Spectroscopy (1H & 13C) molecular_formula->nmr_spec Provides Proton & Carbon Count ir_spec Infrared Spectroscopy (IR) molecular_formula->ir_spec Suggests Functional Groups structure_confirmation Confirmed Structure of This compound mass_spec->structure_confirmation nmr_spec->structure_confirmation ir_spec->structure_confirmation

Caption: Logical workflow for structure elucidation.

Spectroscopic Data (Predicted and Inferred)

The following tables summarize the predicted and inferred spectroscopic data for this compound. These values are based on computational predictions and analysis of structurally similar compounds.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 2: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺185.96614
[M+Na]⁺207.94808
[M-H]⁻183.95158
[M]⁺184.95831
Data sourced from PubChem computations.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, two distinct signals are expected.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3 (pyrazole ring)7.5 - 8.0Singlet1H
N-CH₃ (methyl group)3.8 - 4.2Singlet3H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

AssignmentPredicted Chemical Shift (δ, ppm)
C-5 (C-Br)135 - 145
C-3130 - 140
C-4 (C-CN)90 - 100
C≡N (nitrile)110 - 120
N-CH₃ (methyl)35 - 45
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N (nitrile stretch)2220 - 2260Medium
C=N, C=C (aromatic ring stretch)1500 - 1600Medium to Strong
C-H (sp³ stretch of CH₃)2850 - 3000Medium
C-H (sp² stretch of aromatic CH)3000 - 3100Weak
C-Br (stretch)500 - 600Strong

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of this compound are not available in the public domain. However, a general procedure based on the synthesis of similar pyrazole compounds is provided below for informational purposes.

General Synthesis Protocol (Hypothetical)
  • Reaction Setup: To a solution of 1-methyl-1H-pyrazole-4-carbonitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (NBS) (1.1 equivalents).

  • Initiation: Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide by-product.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.

General NMR Data Acquisition Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Typical parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument at 100 MHz. Typical parameters include a spectral width of 250 ppm, 1024-2048 scans, and a relaxation delay of 2 seconds.

Conclusion

The structure of this compound can be confidently elucidated through a combination of standard spectroscopic techniques. This guide provides a foundational understanding of its expected physicochemical and spectroscopic properties based on computational predictions and data from analogous structures. The proposed synthetic pathway and general experimental protocols offer a starting point for researchers aiming to synthesize and characterize this compound. The availability of direct experimental data would be invaluable for the definitive confirmation of the information presented herein.

References

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This document provides a technical overview of this compound, a heterocyclic compound with potential applications in medicinal chemistry and materials science.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular FormulaC5H4BrN3[1][2][3][4]
Molecular Weight186.01 g/mol [1][2]
IUPAC NameThis compound[1]
CAS Number1269293-80-2[1][2]
Physical FormSolid

Hypothetical Synthesis Workflow

The following section outlines a plausible synthetic route for this compound, designed for laboratory-scale preparation. This protocol is provided for illustrative purposes and should be adapted and optimized based on experimental findings.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from a suitable precursor, 1-methyl-1H-pyrazole-4-carbonitrile.

Materials:

  • 1-methyl-1H-pyrazole-4-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq) in one portion at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is expected to complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the hypothetical synthesis of this compound.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification cluster_3 Final Product start 1. Dissolve 1-methyl-1H-pyrazole-4-carbonitrile in Acetonitrile add_nbs 2. Add N-Bromosuccinimide (NBS) start->add_nbs react 3. Stir at Room Temperature add_nbs->react concentrate 4. Concentrate Mixture react->concentrate dilute 5. Dilute with Dichloromethane concentrate->dilute wash 6. Wash with NaHCO3 and Brine dilute->wash dry 7. Dry with MgSO4 wash->dry filter_concentrate 8. Filter and Concentrate dry->filter_concentrate chromatography 9. Column Chromatography filter_concentrate->chromatography characterize 10. Characterization (NMR, MS) chromatography->characterize product This compound characterize->product

Caption: Synthesis workflow for this compound.

References

In-Depth Technical Guide: Solubility Profile of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. An understanding of its solubility profile is critical for its effective use in drug discovery and development, including formulation, bioavailability, and in vitro/in vivo testing. This technical guide provides a comprehensive overview of the solubility of this compound, including a summary of its physicochemical properties, a discussion of its expected solubility in various solvents, and a detailed experimental protocol for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence the compound's solubility.

PropertyValueSource
Molecular Formula C₅H₄BrN₃PubChem[1]
Molecular Weight 186.01 g/mol PubChem[1]
Physical State SolidFluorochem
Boiling Point (Predicted) 319.2 ± 27.0 °CChemicalBook[2]
XlogP (Predicted) 1.0PubChemLite[3]

Solubility Profile

Table 2 provides an estimated qualitative solubility profile in a range of common laboratory solvents. It is important to note that these are expected trends and experimental verification is required for precise quantitative values.

SolventExpected Solubility
WaterLow
MethanolSoluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Highly Soluble
AcetoneSoluble
DichloromethaneSoluble
Ethyl AcetateModerately Soluble
HexaneLow

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[5] This method involves equilibrating an excess amount of the solid compound in a specific solvent over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

4.1. Materials

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

  • Volumetric flasks and pipettes

  • Analytical balance

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[5] Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the supernatant from the undissolved solid, either centrifuge the vials at a high speed or filter the solution using a 0.22 µm syringe filter. Filtration is often preferred to ensure no solid particles are carried over.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Use the calibration curve to determine the concentration of the compound in the diluted supernatant.

    • Calculate the solubility of the compound in the original solvent by taking the dilution factor into account. The solubility is typically expressed in units of mg/mL or mol/L.

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G A Start: Excess solid compound and solvent B Equilibration (Shaking at constant temperature for 24-72h) A->B C Phase Separation (Centrifugation or Filtration) B->C D Collect Supernatant C->D E Dilution of Supernatant D->E F Analytical Quantification (e.g., HPLC) E->F G Data Analysis (Calibration Curve) F->G H End: Determine Solubility G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion

While specific quantitative data on the solubility of this compound is not currently available in published literature, this guide provides a framework for understanding its likely solubility characteristics and a detailed protocol for its experimental determination. The provided shake-flask methodology is a robust and widely accepted approach for generating the reliable solubility data that is essential for the advancement of research and development involving this compound. Researchers are strongly encouraged to perform these experimental determinations to build a comprehensive and accurate solubility profile.

References

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is a key heterocyclic building block, primarily utilized in the synthesis of complex molecules for pharmaceutical research, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its application in synthetic chemistry, including a representative experimental protocol and relevant biological pathways.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial chemical suppliers. The typical purity offered is around 95%. Below is a summary of its key physicochemical properties and a list of some commercial suppliers.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 1269293-80-2[1][2][3][4][5]
Molecular Formula C₅H₄BrN₃[2][4][5][6]
Molecular Weight 186.01 g/mol [4][5][7]
Physical Form Solid[2][5][8]
Purity ≥95%[2][5][9]
IUPAC Name This compound[2]
Canonical SMILES CN1N=CC(C#N)=C1Br[2]
InChI Key BFZMLKFSKFFWCY-UHFFFAOYSA-N[2][5]
Storage Temperature 4°C[5][8]
Prominent Commercial Suppliers

A non-exhaustive list of commercial suppliers for this compound includes:

  • Sigma-Aldrich[1][5]

  • Fluorochem[2]

  • ChemScene[8]

  • Key Organics

  • BLD Pharmatech

  • Ambeed

  • AOBChem USA

  • ChemShuttle[10]

Synthetic Applications and Experimental Protocols

The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate. The bromine atom at the 5-position serves as a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. The pyrazole scaffold itself is a "privileged structure" in drug discovery, known for its ability to form key interactions within the ATP-binding sites of kinases.[11]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative example of how this compound can be utilized in a Suzuki-Miyaura cross-coupling reaction to generate a more complex molecule. The conditions are based on general procedures for similar reactions.[12][13][14][15][16]

Reaction:

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1-methyl-1H-pyrazole-4-carbonitrile.

Role in Kinase Inhibitor Synthesis and Relevant Signaling Pathways

The pyrazole-4-carbonitrile moiety is a common feature in a variety of kinase inhibitors developed for cancer therapy. These inhibitors often target key signaling pathways that are dysregulated in cancer cells, leading to uncontrolled proliferation and survival.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

One such critical pathway is the Cyclin-Dependent Kinase (CDK) signaling pathway, which controls cell cycle progression.[17][18] Inhibitors of CDKs are a major focus of cancer drug development. While a specific kinase inhibitor synthesized directly from this compound is not explicitly detailed in readily available literature, its structural motifs are highly relevant to this class of drugs. The following diagram illustrates a simplified CDK signaling pathway and the point of intervention for CDK inhibitors.

CDK_Signaling_Pathway cluster_0 Signal Transduction cluster_1 Cell Cycle Control GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Myc Myc (Transcription Factor) ERK->Myc CyclinD Cyclin D Myc->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb_E2F Rb-E2F (Inactive) CDK46_CyclinD->Rb_E2F Phosphorylates Rb Rb Rb E2F E2F CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Activates Transcription Rb_E2F->Rb Rb_E2F->E2F Releases E2F Inhibitor CDK4/6 Inhibitor (e.g., from Pyrazole precursor) Inhibitor->CDK46_CyclinD Inhibits

Caption: Simplified CDK4/6 signaling pathway and the inhibitory action of a CDK inhibitor.

Workflow for Kinase Inhibitor Synthesis and Evaluation

The development of a kinase inhibitor from a starting material like this compound follows a structured workflow, from initial synthesis to biological evaluation.

Kinase_Inhibitor_Workflow StartMat 5-Bromo-1-methyl-1H- pyrazole-4-carbonitrile Coupling Suzuki-Miyaura Cross-Coupling StartMat->Coupling Intermediate 5-Aryl-1-methyl-1H- pyrazole-4-carbonitrile Coupling->Intermediate Derivatization Further Functionalization (e.g., amide coupling) Intermediate->Derivatization FinalCmpd Final Kinase Inhibitor Candidate Derivatization->FinalCmpd BiochemAssay In Vitro Biochemical Assay (Kinase Inhibition) FinalCmpd->BiochemAssay CellAssay Cell-Based Assay (e.g., Proliferation) BiochemAssay->CellAssay SAR Structure-Activity Relationship (SAR) Studies CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Coupling Iterative Refinement

Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.

Conclusion

This compound is a valuable and commercially accessible building block for medicinal chemists and drug discovery scientists. Its utility in the synthesis of kinase inhibitors, facilitated by modern cross-coupling methodologies, underscores its importance in the development of targeted therapeutics. This guide provides a foundational understanding of its properties, applications, and the broader context of its use in pharmaceutical research.

References

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the safety, handling, and potential applications of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile. The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices and to highlight the compound's relevance in medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds.

PropertyValue
Molecular Formula C₅H₄BrN₃
Molecular Weight 186.01 g/mol
CAS Number 1269293-80-2
Appearance Solid
Storage Temperature 4°C

Safety and Hazard Information

Comprehensive safety data for this compound has been compiled from multiple sources. The following tables summarize the key hazard classifications and precautionary statements according to the Globally Harmonized System (GHS).

GHS Hazard Classification
Hazard ClassCategory
Acute Toxicity, Oral4
Acute Toxicity, Dermal4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Acute Toxicity, Inhalation4
Specific target organ toxicity, single exposure; Respiratory tract irritation3
GHS Hazard and Precautionary Statements
TypeCodeStatement
Hazard H302Harmful if swallowed.
H312Harmful in contact with skin.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P362+P364Take off contaminated clothing and wash it before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

General Synthesis of Substituted Pyrazole Carbonitriles

The synthesis of pyrazole carbonitriles often involves the condensation of a hydrazine derivative with a suitable three-carbon precursor containing a cyano group. For this compound, a potential synthetic route could involve the reaction of a brominated and cyanated three-carbon electrophile with methylhydrazine.

Materials:

  • A suitable brominated, cyanated alkene or a related precursor.

  • Methylhydrazine

  • An appropriate solvent (e.g., ethanol, acetic acid)

  • Base or acid catalyst (if required)

Procedure:

  • Dissolve the three-carbon precursor in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add methylhydrazine to the solution. The reaction may be stoichiometric or with a slight excess of one reagent.

  • If necessary, add a catalytic amount of a suitable acid or base to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling or may require the addition of a non-solvent (e.g., water) to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a cold solvent to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Role in Drug Discovery and Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] While the specific biological activity of this compound is not extensively documented, its structural motifs suggest it could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules.[4][5]

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The bromo-substituent can be utilized in cross-coupling reactions to introduce a variety of other functional groups.

DrugDiscoveryProcess cluster_0 Discovery and Preclinical Phase cluster_1 Clinical Development cluster_2 Regulatory Review and Post-Market Target_ID Target Identification and Validation Lead_Gen Lead Generation (Pyrazole Library Synthesis) Target_ID->Lead_Gen Identify Target Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Synthesize Analogs (e.g., using 5-Bromo-1-methyl- 1H-pyrazole-4-carbonitrile) Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Select Candidate Phase_I Phase I Trials (Safety) Preclinical->Phase_I IND Application Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Demonstrate Safety Phase_III Phase III Trials (Large Scale) Phase_II->Phase_III Show Efficacy NDA New Drug Application (NDA) Submission Phase_III->NDA Confirm Efficacy and Safety Approval Regulatory Approval NDA->Approval Regulatory Review Post_Market Post-Market Surveillance Approval->Post_Market Market Launch SafeHandlingWorkflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Procedures Gloves Chemical Resistant Gloves Ventilation Work in a well-ventilated area or fume hood Gloves->Ventilation Goggles Safety Goggles/Face Shield Goggles->Ventilation Coat Lab Coat Coat->Ventilation Respirator Respirator (if ventilation is inadequate) Respirator->Ventilation Avoid_Contact Avoid contact with skin, eyes, and clothing Ventilation->Avoid_Contact Avoid_Inhalation Avoid breathing dust Avoid_Contact->Avoid_Inhalation Skin_Contact Skin Contact: Wash with soap and water Avoid_Contact->Skin_Contact If contact occurs Eye_Contact Eye Contact: Rinse with water for several minutes Avoid_Contact->Eye_Contact If contact occurs Wash_Hands Wash hands thoroughly after handling Avoid_Inhalation->Wash_Hands Inhalation Inhalation: Move to fresh air Avoid_Inhalation->Inhalation If inhaled Ingestion Ingestion: Do NOT induce vomiting. Seek medical attention. Wash_Hands->Ingestion If ingested End End Wash_Hands->End Procedure Complete Seek_Medical_Attention_1 Seek Medical Attention Inhalation->Seek_Medical_Attention_1 If breathing is difficult Seek_Medical_Attention_2 Seek Medical Attention Skin_Contact->Seek_Medical_Attention_2 If irritation persists Seek_Medical_Attention_3 Seek Medical Attention Eye_Contact->Seek_Medical_Attention_3 If irritation persists Seek_Medical_Attention_4 Seek Medical Attention Ingestion->Seek_Medical_Attention_4 Start Start Start->Gloves Start->Goggles Start->Coat Start->Respirator

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the discovery and development of novel therapeutic agents. Its pyrazole core is recognized as a "privileged scaffold" due to its ability to form key interactions with biological targets, particularly protein kinases. The presence of a bromine atom at the 5-position and a nitrile group at the 4-position offers strategic handles for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for lead discovery and optimization. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the development of kinase inhibitors, with a focus on the PI3K/Akt/mTOR signaling pathway.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of protein kinase inhibitors. The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The pyrazole scaffold has been successfully incorporated into numerous kinase inhibitors, including several FDA-approved drugs.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl substituents. This is a powerful strategy for exploring the structure-activity relationship (SAR) and optimizing the potency and selectivity of inhibitor candidates. The nitrile group at the 4-position can also be transformed into other functional groups, such as amides or carboxylic acids, to further modulate the pharmacological properties of the final compounds.

Target Focus: The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is frequently observed in various types of cancer, making it a prime target for the development of anticancer therapeutics.[3][4] Pyrazole-containing molecules have shown significant promise as inhibitors of key kinases within this pathway, including PI3K, Akt, and mTOR.[5][6]

The general mechanism of pyrazole-based inhibitors often involves the pyrazole core acting as a scaffold that orients substituents to interact with the ATP-binding pocket of the target kinase. The nitrogen atoms of the pyrazole can form critical hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by targeted therapies.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation TSC TSC1/2 Akt->TSC Inhibition Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Activation Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation PI3K_Inhibitor Pyrazole-based PI3K Inhibitor PI3K_Inhibitor->PI3K Akt_Inhibitor Pyrazole-based Akt Inhibitor Akt_Inhibitor->Akt mTOR_Inhibitor Pyrazole-based mTOR Inhibitor mTOR_Inhibitor->mTORC1

Figure 1: PI3K/Akt/mTOR Signaling Pathway and Inhibition Points.

Quantitative Data of Representative Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of several representative pyrazole-containing kinase inhibitors against key targets in the PI3K/Akt/mTOR pathway and other relevant kinases. It is important to note that these compounds are structurally related to derivatives that can be synthesized from this compound, and serve to illustrate the potential potency achievable with this scaffold.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
GDC-0941 PI3Kα3-[2]
PI3Kδ3-[2]
BKM120 PI3Kα52-[6]
Afuresertib Akt10.02-[7]
Akt22-[7]
Akt32.6-[7]
Ravoxertinib ERK16.1-[7]
ERK23.1-[7]
Pyrazolo[3,4-g]isoquinoline 1b Haspin57-[8]
Pyrazolo[3,4-g]isoquinoline 1c Haspin66-[8]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the use of this compound and its derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a cornerstone for diversifying the pyrazole scaffold.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add Pd(OAc)2 (0.05 eq) and SPhos (0.1 eq) to the flask.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1-methyl-1H-pyrazole-4-carbonitrile.

Suzuki_Coupling_Workflow Start Start: This compound + Arylboronic Acid Reagents Add Pd Catalyst, Ligand, and Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 5-Aryl-1-methyl-1H-pyrazole-4-carbonitrile Purification->Product

Figure 2: Suzuki-Miyaura Coupling Workflow.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of synthesized pyrazole derivatives against a target protein kinase. This assay measures the amount of ATP remaining in solution following a kinase reaction.

Materials:

  • Synthesized pyrazole inhibitor compound

  • Recombinant protein kinase of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the pyrazole inhibitor compound in the kinase assay buffer.

  • In a 384-well plate, add the kinase, substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Incubate at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Setup Prepare Reagents: Inhibitor Dilutions, Kinase, Substrate, ATP Reaction_Setup Dispense Kinase, Substrate, and Inhibitor into 384-well plate Setup->Reaction_Setup Initiation Initiate Reaction with ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Detection Add Luminescence Detection Reagent Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Figure 3: In Vitro Kinase Inhibition Assay Workflow.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the exploration of chemical space and the development of potent and selective therapeutic candidates targeting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which are critical in oncology and other disease areas. The provided protocols and data serve as a foundational resource for researchers engaged in the design and synthesis of next-generation pyrazole-based drugs.

References

Application Notes and Protocols for N-Alkylation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs such as Celecoxib, Sildenafil, and Crizotinib.[1] The biological activity of pyrazole-containing molecules can be significantly modulated by substitution on the ring, particularly on the nitrogen atoms. N-alkylation is a fundamental transformation used to synthesize a diverse library of pyrazole derivatives, enabling the fine-tuning of their physicochemical and pharmacological properties.[2]

A primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity. The reaction can lead to two possible regioisomers, with the alkyl group attached to either the N1 or N2 position. The outcome is influenced by factors such as the steric and electronic properties of the pyrazole substituents, the nature of the alkylating agent, the base employed, and the solvent system.[3][4]

These application notes provide detailed protocols for several common and effective methods for the N-alkylation of pyrazole rings, including classical alkylation, acid-catalyzed methods, phase-transfer catalysis, and catalyst-free Michael additions.

General Reaction Scheme for Pyrazole N-Alkylation

The N-alkylation of a pyrazole typically involves the deprotonation of the ring N-H by a base, followed by nucleophilic attack on an alkylating agent. For an unsymmetrical pyrazole, this can result in a mixture of N1 and N2 alkylated products.

G Pyrazole <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/8g8f9Y3.png'SCALE='true'/>TD>TR><TR><TD>Unsymmetrical PyrazoleTD>TR>TABLE> ProductN1 <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/o5X1X6M.png'SCALE='true'/>TD>TR><TR><TD>N1-Alkylated IsomerTD>TR>TABLE> Pyrazole->ProductN1 + Base + R-X ProductN2 <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/g0tN7qJ.png'SCALE='true'/>TD>TR><TR><TD>N2-Alkylated IsomerTD>TR>TABLE> Pyrazole->ProductN2 + Base + R-X Base Base (e.g., NaH, K₂CO₃) AlkylatingAgent Alkylating Agent (R-X)

Caption: General scheme for the N-alkylation of an unsymmetrical pyrazole.

Protocol 1: Classical N-Alkylation with Alkyl Halides using Sodium Hydride

This protocol is a widely used and efficient method for the N-alkylation of pyrazoles. It involves the deprotonation of the pyrazole nitrogen with a strong base, sodium hydride (NaH), followed by the introduction of an alkyl halide.[2] This method is broadly applicable but requires anhydrous conditions and careful handling of NaH.

Experimental Protocol
  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil, suspended in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of the starting pyrazole (1.0 equivalent) in anhydrous DMF dropwise to the stirred suspension.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[2]

  • Alkylation: Add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

  • Washing & Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).[2]

Data Presentation
Pyrazole SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)N1:N2 RatioReference
3-(1H-imidazol-4-yl)pyridineBromoacetaldehyde dimethyl acetalNaHDMF70-6594:6[5]
5-Hydrazinyl-4-phenyl-1H-pyrazoleIodomethaneNaHDMFRT2-16N/ASelective N1[2]
5-Hydrazinyl-4-phenyl-1H-pyrazoleBenzyl bromideNaHDMFRT2-16N/ASelective N1[2]

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-promoted alkylations, utilizing trichloroacetimidate electrophiles and a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[3][6] It is particularly useful for synthesizing N-alkyl pyrazoles present in medicinally relevant structures and often proceeds under mild conditions.[3] Steric effects typically control the regioselectivity, favoring alkylation at the less hindered nitrogen atom.[3][6]

Experimental Protocol
  • Setup: Charge a round-bottom flask with the trichloroacetimidate (1.0 equivalent), the pyrazole (1.0 equivalent), and camphorsulfonic acid (CSA, 0.2 equivalents) under an argon atmosphere.[3]

  • Solvent Addition: Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.

  • Reaction: Stir the reaction at room temperature for 4 hours.[3]

  • Work-up: After 4 hours, dilute the reaction mixture with ethyl acetate (EA).

  • Washing: Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the N-alkylated pyrazole.

Data Presentation
Pyrazole SubstrateTrichloroacetimidate ElectrophileCatalystSolventTemp. (°C)Time (h)Yield (%)N1:N2 RatioReference
4-ChloropyrazolePhenethyl trichloroacetimidateCSADCERT477N/A[3]
4-Chloropyrazole4-Methoxybenzyl trichloroacetimidateCSADCERT492N/A[3]
4-Chloropyrazole4-Chlorobenzyl trichloroacetimidateCSADCERT437N/A[3]
3-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCSADCERT456 (total)2.5 : 1[3]

Protocol 3: Catalyst-Free Regioselective Michael Addition

An efficient, catalyst-free Michael reaction has been developed for the highly regioselective N1-alkylation of pyrazoles.[1][7] This protocol works robustly under air and is effective for producing a wide range of di-, tri-, and tetra-substituted pyrazoles with versatile functional groups.[1] It demonstrates excellent regioselectivity, particularly for N1-alkylation.[1][8]

Experimental Protocol
  • Setup: In a vial, combine the 1H-Pyrazole (1.0 equivalent), i-Pr₂NEt (Hünig's base, 1.2 equivalents), the electrophile (e.g., ethyl acrylate, 1.05 equivalents), and DMSO (to make a ~0.25 M solution).[1]

  • Reaction: Add a stirring bar and stir the resulting mixture at 25 °C.

  • Monitoring: Monitor the reaction until the starting 1H-pyrazole is consumed, as determined by GC/MS or TLC analysis.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to obtain the pure N1-alkylated product.

Data Presentation
Pyrazole SubstrateElectrophileBaseSolventTemp. (°C)Yield (%)N1:N2 RatioReference
3-NitropyrazoleEthyl Acrylatei-Pr₂NEtDMSO25>90>99.9 : 1[1]
3-TrifluoromethylpyrazoleEthyl Acrylatei-Pr₂NEtDMSO2592>99.9 : 1[1]
3-BromopyrazoleEthyl Acrylatei-Pr₂NEtDMSO2595>99.9 : 1[1]
3,5-DimethylpyrazoleEthyl Acrylatei-Pr₂NEtDMSO2594>99.9 : 1[1]

General Experimental Workflow

The following diagram illustrates a typical workflow for the N-alkylation of pyrazoles, from initial setup to final product characterization.

Workflow cluster_prep cluster_reaction cluster_workup cluster_analysis A Weigh Reagents (Pyrazole, Base, Solvent) B Reaction Setup (Inert atmosphere, 0°C) A->B C Add Alkylating Agent B->C D Stir at RT (2-16h) C->D E Monitor by TLC D->E periodically F Quench Reaction E->F reaction complete G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: A generalized workflow for a typical pyrazole N-alkylation experiment.

Other Notable N-Alkylation Protocols

Phase-Transfer Catalysis (PTC)

N-alkylation of pyrazoles can be effectively performed using phase-transfer catalysis (PTC), often without the need for a solvent.[9] This method typically employs a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), to facilitate the reaction between the pyrazole salt and the alkyl halide across different phases (e.g., solid-liquid).[10] PTC is a convenient and mild procedure that generally results in exclusive N-alkylation.[9]

Mitsunobu Reaction

The Mitsunobu reaction offers a valuable alternative for N-alkylation, particularly when using alcohols as the alkylating agents instead of halides.[11][12] This reaction proceeds under mild and neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[12] It is a powerful tool, especially for introducing sterically demanding alkyl groups.[11]

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the N-alkylation of pyrazoles, drastically reducing reaction times from hours to minutes.[13][14] These reactions can often be performed in dry media or under solvent-free conditions, aligning with the principles of green chemistry.[13][15] This high-speed synthesis method is highly efficient for creating libraries of N-alkylated pyrazoles.[16]

References

Application Notes and Protocols for 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family. While direct agrochemical activity data for this specific molecule is not extensively documented in public literature, its structural motifs are present in a variety of commercially successful and experimental agrochemicals. Pyrazole derivatives are a significant class of compounds in the agrochemical industry, exhibiting a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. This document provides an overview of the potential applications of this compound as a key intermediate in the synthesis of novel agrochemicals, along with detailed, plausible synthetic protocols and general screening methods for the evaluation of its derivatives.

Potential as a Synthetic Intermediate

The primary application of this compound in agrochemical research is as a versatile building block for the synthesis of more complex, biologically active molecules. The bromine atom at the 5-position serves as a useful leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The nitrile group at the 4-position can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an amine, providing further points for chemical modification.

Table 1: Representative Agrochemicals Featuring a Pyrazole Core

While specific data for this compound is unavailable, the following table highlights the importance of the pyrazole scaffold in commercial agrochemicals.

Common Name Trade Name Agrochemical Class Target Pest/Weed Mechanism of Action
PyraclostrobinCabrio®, Headline®FungicideWide range of fungiQuinone outside inhibitor (QoI), inhibits mitochondrial respiration
PenthiopyradFontelis®FungicideWide range of fungiSuccinate dehydrogenase inhibitor (SDHI), inhibits mitochondrial respiration
FipronilRegent®, Termidor®InsecticideWide range of insectsGABA-gated chloride channel antagonist
TebuthiuronSpike®HerbicideBroadleaf and woody plantsPhotosystem II inhibitor
Pyraflufen-ethylET®HerbicideBroadleaf weedsProtoporphyrinogen oxidase (PPO) inhibitor

Experimental Protocols

Synthesis of this compound

The following is a plausible, multi-step protocol for the synthesis of this compound, adapted from literature procedures for analogous pyrazole syntheses.

Step 1: Synthesis of 1-methyl-5-amino-1H-pyrazole-4-carbonitrile

  • To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol, add methylhydrazine (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 1-methyl-5-amino-1H-pyrazole-4-carbonitrile.

Step 2: Sandmeyer-type Bromination to yield this compound

  • Suspend 1-methyl-5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid (48%) and cool it to 0-5 °C.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

General Protocol for In-vitro Fungicidal Screening

This protocol describes a general method for assessing the fungicidal activity of a test compound against a panel of pathogenic fungi.

  • Fungal Culture: Grow pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum) on Potato Dextrose Agar (PDA) plates.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO). Create a dilution series to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Assay Plate Preparation: Add the appropriate volume of the test compound dilutions to molten PDA. Pour the amended PDA into sterile petri dishes. Include a solvent control (DMSO) and a positive control (a commercial fungicide).

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the solvent control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of inhibition for each concentration and determine the EC50 value (the concentration that inhibits fungal growth by 50%).

General Protocol for Pre-emergence Herbicidal Screening

This protocol outlines a general method for evaluating the pre-emergence herbicidal activity of a test compound.

  • Planting: Fill pots with a suitable soil mix. Sow seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., corn, soybean) at the appropriate depth.

  • Compound Application: Prepare a solution of the test compound at various concentrations (e.g., 1000, 500, 250, 125 g/ha) in a suitable solvent with a surfactant. Apply the solution evenly to the soil surface of the pots using a sprayer. Include a solvent control and a positive control (a commercial herbicide).

  • Growth Conditions: Place the pots in a greenhouse with controlled temperature, humidity, and light conditions. Water the pots as needed.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control and crop injury for each treatment compared to the solvent control.

  • Data Analysis: Determine the GR50 value (the application rate that causes a 50% reduction in plant growth) for each weed and crop species.

Visualizations

Synthetic Workflow

Synthesis_Workflow A (Ethoxymethylene)malononitrile + Methylhydrazine B 1-methyl-5-amino-1H-pyrazole-4-carbonitrile A->B Cyclization C Diazotization (NaNO2, HBr) B->C D Diazonium Salt Intermediate C->D E Sandmeyer-type Bromination (CuBr, HBr) D->E F This compound E->F Fungicidal_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture C Prepare Amended Agar Plates A->C B Test Compound Dilution Series B->C D Inoculate with Fungal Plugs C->D E Incubation D->E F Measure Colony Diameter E->F G Calculate % Inhibition & EC50 F->G SDHI_Pathway cluster_mito Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Synthesis Succinate Succinate Succinate->ComplexII Pyrazole_SDHI Pyrazole SDHI Fungicide (e.g., Penthiopyrad) Pyrazole_SDHI->ComplexII INHIBITS

Application Notes and Protocols for the Development of Novel Inhibitors Utilizing a Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel inhibitors based on the versatile pyrazole scaffold. This document covers key target classes, including protein kinases and heat shock proteins, and offers step-by-step methodologies for synthesis, biological evaluation, and mechanistic studies.

Application Note 1: Pyrazole-Based Kinase Inhibitors

The pyrazole core is a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors. Its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for designing potent and selective inhibitors. Numerous FDA-approved kinase inhibitors incorporate a pyrazole moiety, demonstrating its clinical significance.

Targeted Signaling Pathways:

Pyrazole-based inhibitors have been successfully developed to target a range of kinases involved in critical cellular signaling pathways often dysregulated in cancer and inflammatory diseases. Key examples include:

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Pyrazole-containing compounds have been designed to inhibit VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

  • JAK-STAT Signaling: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is central to cytokine signaling and immune response. Aberrant JAK-STAT signaling is implicated in various cancers and autoimmune disorders. Pyrazole-based inhibitors can effectively target JAKs, preventing the phosphorylation and activation of STATs, which in turn modulates gene expression.

  • PI3K/Akt Signaling: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. This pathway is frequently hyperactivated in cancer. Novel pyrazole derivatives have been synthesized to target PI3K, leading to the inhibition of Akt phosphorylation and the induction of apoptosis in cancer cells.

Quantitative Data Summary: Pyrazole-Based Kinase Inhibitors
Compound IDTarget Kinase(s)Cell LineCancer TypeIC50 (µM)Reference
Compound 3i VEGFR-2PC-3Prostate Cancer0.00893[1]
Sorafenib (Ref.) VEGFR-2--0.030[1]
Compound 50 EGFR, VEGFR-2HepG2Liver Cancer0.09 (EGFR), 0.23 (VEGFR-2)[2]
Erlotinib (Ref.) EGFRHepG2Liver Cancer10.6[2]
Sorafenib (Ref.) VEGFR-2HepG2Liver Cancer1.06[2]
Ruxolitinib JAK1, JAK2--~0.003 (for both)
Compound 49 EGFR, HER-2--0.26 (EGFR), 0.20 (HER-2)[3]
Compound 43 PI3 KinaseMCF7Breast Cancer0.25[2][4]
Doxorubicin (Ref.) Topoisomerase IIMCF7Breast Cancer0.95[2][4]
Compound 29 CDK2/cyclin A2HepG2Liver Cancer10.05[2]
Compound 6b Not SpecifiedHNO-97Head and Neck Cancer10[5]
Compound 6d Not SpecifiedHNO-97Head and Neck Cancer10.56[5]

Application Note 2: Pyrazole-Based Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins involved in signal transduction pathways that promote cancer cell growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, providing a multi-pronged attack on cancer cells. The 3,4-diaryl pyrazole scaffold has emerged as a promising chemical starting point for the development of synthetic Hsp90 inhibitors.

Mechanism of Action:

Hsp90 possesses an ATPase domain that is essential for its chaperone function. Pyrazole-based inhibitors can act as ATP-competitive inhibitors, binding to the N-terminal ATP-binding pocket of Hsp90. This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, such as ERBB2, C-RAF, and CDK4.[6]

Quantitative Data Summary: Pyrazole-Based Hsp90 Inhibitors
Compound IDTargetAssay TypeIC50 (µM)Reference
CCT018159 Hsp90ATPase Activity7.1[7]
CCT018159 Cancer Cell GrowthCellular GI50 (Mean)5.3

Experimental Protocols

Protocol 1: General Synthesis of 3,4-Diaryl Pyrazole Hsp90 Inhibitors

This protocol describes a general method for the synthesis of 3,4-diaryl pyrazoles, a class of Hsp90 inhibitors.

Materials:

  • Substituted benzaldehydes/heteroaromatic aldehydes

  • Tosylhydrazide

  • Substituted nitroalkenes

  • Appropriate solvents (e.g., ethanol, THF)

  • Base (e.g., sodium ethoxide)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of Tosylhydrazones:

    • Dissolve the substituted benzaldehyde (1 equivalent) and tosylhydrazide (1.1 equivalents) in a suitable solvent such as ethanol.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated tosylhydrazone by filtration. Wash with cold ethanol and dry under vacuum.

  • 1,3-Dipolar Cycloaddition:

    • In a round-bottom flask, dissolve the tosylhydrazone (1 equivalent) and the corresponding nitroalkene (1.2 equivalents) in a solvent like THF.

    • Add a base, such as sodium ethoxide (2 equivalents), portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC indicates the consumption of starting materials.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,4-diaryl-1H-pyrazole.

  • Characterization:

    • Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a general procedure for determining the inhibitory activity of a pyrazole compound against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Recombinant kinase

  • Fluorescently labeled substrate peptide

  • ATP

  • Kinase buffer

  • Europium-labeled anti-tag antibody

  • Test pyrazole compound (serially diluted)

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation:

    • Prepare a 10-point serial dilution of the pyrazole inhibitor in 100% DMSO. Further dilute this series into the kinase buffer to achieve the final assay concentrations.

    • Prepare a solution of the kinase and the europium-labeled antibody in kinase buffer.

    • Prepare a solution of the fluorescently labeled substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the kinase.

  • Assay Procedure:

    • Add the diluted pyrazole inhibitor or DMSO vehicle control to the wells of the 384-well plate.

    • Add the kinase/antibody mixture to all wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection and Data Analysis:

    • Stop the reaction by adding a detection solution containing EDTA.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell Viability (MTT) Assay

This protocol details the use of the MTT assay to assess the cytotoxic effects of pyrazole-based inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Pyrazole inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole inhibitor in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Pyrazole_Inhibitor Pyrazole-based VEGFR-2 Inhibitor Pyrazole_Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway Inhibition.

JAK_STAT_Signaling_Pathway cluster_Nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (Active) STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression STAT_dimer->Gene_Expression Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor->JAK

Caption: JAK-STAT Signaling Pathway Inhibition.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 converts Akt Akt PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream Cell_Survival Cell Survival & Growth Downstream->Cell_Survival Pyrazole_Inhibitor Pyrazole-based PI3K Inhibitor Pyrazole_Inhibitor->PI3K

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental Workflow Diagram

Experimental_Workflow Synthesis Pyrazole Compound Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay In Vitro Biochemical Assay (e.g., Kinase Inhibition) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT for Cytotoxicity) Purification->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Biochemical_Assay->Mechanism_Study Cell_Based_Assay->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including anti-inflammatory agents like Celecoxib and various tyrosine kinase inhibitors used in oncology.[1][2] The pyrazole scaffold is a versatile pharmacophore with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3][4][5][6]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery, offering significant advantages over conventional heating methods.[7][8][9][10] This approach dramatically reduces reaction times from hours to minutes, often leading to higher yields and product purity.[1][11][12] These efficiencies accelerate the generation of compound libraries for biological screening, a critical step in the drug development pipeline. This document provides detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives, comparative data against conventional methods, and diagrams of relevant biological pathways.

Key Advantages of Microwave-Assisted Synthesis

  • Speed: Reaction times are frequently reduced from hours to mere minutes.[1]

  • Yield: Enhanced reaction efficiency often results in superior product yields.[1]

  • Purity: Cleaner reaction profiles can simplify product purification.

  • Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more sustainable laboratory practices.[1][10]

Data Presentation: Microwave vs. Conventional Synthesis

The following tables summarize quantitative data from the literature, highlighting the efficiency of microwave-assisted synthesis compared to traditional heating methods for preparing various pyrazole derivatives.

Table 1: Synthesis of Phenyl-1H-pyrazoles [1]

ProductMethodTemperature (°C)TimeYield (%)
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98
Phenyl-1H-pyrazolesConventional Heating752 hours73-90

Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids [1][13]

ProductMethodTimeYield (%)
Pyrazole-Oxadiazole HybridsMicrowave-Assisted9-10 min79-92
Pyrazole-Oxadiazole HybridsConventional Heating7-9 hoursNot specified

Table 3: Synthesis of Quinolin-2(1H)-one-based Pyrazoles [10]

ReactantsMethodPower (W)Temperature (°C)TimeYield (%)
Quinolin-2(1H)-one-based α,β-unsaturated ketones & ArylhydrazinesMicrowave-Assisted3601207-10 min68-86

Table 4: One-Pot Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles [10]

ReactantsMethodPower (W)Temperature (°C)TimeYield (%)
Aryl hydrazine, β-ketoesters, Aromatic aldehyde, MalononitrileMicrowave-Assisted-80 then 12010 + 15 min92-99

Experimental Protocols

Protocol 1: Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol describes the synthesis of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and 3-aminocrotononitrile using a microwave reactor.

Materials:

  • Aryl hydrazine (e.g., 4-fluorophenylhydrazine hydrochloride) (2.0 mmol)

  • 3-Aminocrotononitrile (2.0 mmol)

  • 1 M Hydrochloric Acid (5 mL)

  • Microwave reactor vials (2-5 mL capacity)

  • Stir bar

Procedure: [14]

  • In a fume hood, add the aryl hydrazine hydrochloride (2.0 mmol) and 3-aminocrotononitrile (2.0 mmol) to a microwave reactor vial containing a stir bar.

  • Add 5 mL of 1 M hydrochloric acid to the vial.

  • Seal the vial securely with a microwave vial cap using a crimper tool.

  • Place the sealed vial into the microwave reactor.

  • Irradiate the reaction mixture at a specified power and time (e.g., 10-15 minutes at a set temperature). Monitor the reaction progress if possible.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to afford the pure 1-aryl-1H-pyrazole-5-amine product.

Protocol 2: Synthesis of Pyrazole-Containing 1,3,4-Oxadiazoles via Claisen-Schmidt Condensation

This protocol is based on the work of Desai et al. for the synthesis of pyrazole-containing 1,3,4-oxadiazoles.[7]

Materials:

  • 1-(1,3,4-oxadiazol-3(2H)-yl)ethan-1-one derivative (1.0 mmol)

  • Aromatic aldehyde derivative (1.0 mmol)

  • Ethanolic potassium hydroxide

  • Ethanol

  • Microwave reactor vials

Procedure: [7]

  • In a microwave reactor vial, combine the 1-(1,3,4-oxadiazol-3(2H)-yl)ethan-1-one (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Add ethanolic potassium hydroxide in ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 400 W for 5-8 minutes.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • After cooling, pour the reaction mixture into crushed ice.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 3: One-Pot, Three-Component Synthesis of Pyrazolone Derivatives

This solvent-free protocol is an efficient method for generating structurally diverse pyrazolone derivatives.[15][16]

Materials:

  • β-ketoester (e.g., ethyl acetoacetate) (0.45 mmol)

  • Substituted hydrazine (e.g., 3-nitrophenylhydrazine) (0.3 mmol)

  • Substituted aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde) (0.3 mmol)

  • Microwave reactor

Procedure: [15][16]

  • In a microwave-safe vessel, mix the β-ketoester (0.45 mmol), substituted hydrazine (0.3 mmol), and substituted aldehyde (0.3 mmol).

  • Place the vessel in the microwave reactor.

  • Irradiate the solvent-free mixture at 420 W for 10 minutes.

  • After the reaction, allow the mixture to cool to room temperature.

  • Triturate the resulting solid with ethyl acetate.

  • Collect the product by suction filtration to afford the pure 4-arylidenepyrazolone derivative.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_mw Microwave Irradiation cluster_workup Work-up & Purification reagents Combine Reactants (e.g., Hydrazine, Dicarbonyl) & Solvent in Vial seal Seal Vial reagents->seal irradiate Place in Microwave Reactor Irradiate (Set Time, Temp, Power) seal->irradiate cool Cool to RT irradiate->cool precipitate Precipitate Product (e.g., Add Ice Water) cool->precipitate filter Filter & Wash Solid precipitate->filter purify Recrystallize/Purify filter->purify final_product Pure Pyrazole Derivative purify->final_product Characterization (NMR, MS, etc.)

Caption: General workflow for microwave-assisted pyrazole synthesis.

General Reaction Scheme

G r1 1,3-Dicarbonyl Compound mw Microwave (Solvent, Catalyst) Time: minutes r1->mw plus + r2 Hydrazine Derivative r2->mw p1 Pyrazole Derivative mw->p1

Caption: Paal-Knorr synthesis of pyrazoles via microwave irradiation.

Biological Signaling Pathway Inhibition

Many synthesized pyrazole derivatives exhibit anticancer activity by inhibiting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway, which is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrazole Pyrazole Derivative (Kinase Inhibitor) Pyrazole->EGFR Inhibits Kinase Activity EGF EGF (Ligand) EGF->EGFR

References

Catalytic Methods for Functionalizing Pyrazole Carbonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic functionalization of pyrazole carbonitriles, a critical scaffold in medicinal chemistry and materials science. The methodologies outlined herein focus on modern catalytic strategies, including transition-metal catalysis, photocatalysis, and electrocatalysis, offering efficient and selective pathways to novel pyrazole derivatives.

Introduction

Pyrazole carbonitriles are valuable building blocks in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of the nitrile group and the pyrazole core offers multiple sites for functionalization, enabling the generation of diverse molecular architectures. Catalytic methods provide a powerful toolkit for the selective modification of the pyrazole ring and the introduction of various substituents, facilitating the exploration of chemical space in drug discovery and materials development. This document details key catalytic reactions, provides specific experimental protocols, and presents quantitative data to guide researchers in applying these methods.

I. Transition-Metal Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized substrates. Palladium, rhodium, and copper catalysts have been extensively used for the C-H functionalization of pyrazole scaffolds.

Palladium-Catalyzed C5-Arylation of N-Alkylpyrazole-4-carbonitriles

Palladium catalysts are highly effective for the regioselective arylation of the C5 position of N-substituted pyrazole-4-carbonitriles. The N-substituent often acts as a directing group, facilitating the C-H activation process.

Experimental Protocol: General Procedure for Palladium-Catalyzed Direct C5-Arylation [1]

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-alkylpyrazole-4-carbonitrile (1.0 equiv.), aryl bromide (1.2 equiv.), potassium acetate (KOAc) (2.0 equiv.), and palladium(II) acetate (Pd(OAc)₂) (2-5 mol%).

  • Solvent: Add anhydrous N,N-dimethylacetamide (DMA) to achieve a desired concentration (e.g., 0.25 M).

  • Degassing: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three to five times.

  • Reaction Conditions: Heat the reaction mixture at 120-150 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryN-SubstituentAryl BromideCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
1Methyl4-Bromobenzonitrile21501685
2Methyl4-Bromoacetophenone21501682
3Ethyl1-Bromo-4-fluorobenzene51402478
4Benzyl2-Bromopyridine51402465

Logical Relationship Diagram: Palladium-Catalyzed C-H Arylation

G General Workflow for Pd-Catalyzed C-H Arylation cluster_reactants Reactants cluster_catalyst Catalytic System Pyrazole N-Alkylpyrazole -4-carbonitrile ReactionVessel Reaction under Inert Atmosphere (120-150 °C) Pyrazole->ReactionVessel ArylHalide Aryl Halide ArylHalide->ReactionVessel Catalyst Pd(OAc)₂ Catalyst->ReactionVessel Base KOAc Base->ReactionVessel Solvent DMA Solvent->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product C5-Arylated Pyrazole Carbonitrile Purification->Product

Caption: Workflow for Pd-catalyzed C-H arylation of pyrazole carbonitriles.

Rhodium-Catalyzed C-H Annulation

Rhodium catalysts can be employed for the C-H activation and subsequent annulation of pyrazole carbonitriles with alkynes or other coupling partners to construct fused heterocyclic systems.

Experimental Protocol: Rhodium(III)-Catalyzed Annulation with Alkynes

  • Reaction Setup: In a screw-capped vial, combine the pyrazole carbonitrile (1.0 equiv.), alkyne (1.5 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Solvent: Add a suitable solvent such as 1,2-dichloroethane (DCE).

  • Reaction Conditions: Stir the mixture at 80-100 °C for 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography.

II. Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are indispensable tools for C-C bond formation. These reactions typically involve the coupling of a halo-pyrazole carbonitrile with a suitable organometallic reagent.

Suzuki-Miyaura Coupling of Bromo-pyrazole Carbonitriles

The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl substituents at a halogenated position of the pyrazole carbonitrile core.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole-5-carbonitrile

  • Reaction Setup: To a microwave vial, add 4-bromo-1H-pyrazole-5-carbonitrile (1.0 equiv.), the corresponding boronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Solvent: Add a mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Purge the mixture with argon for 10-15 minutes.

  • Reaction Conditions: Heat the sealed vial in a microwave reactor at 100-120 °C for 30-60 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Data Presentation:

EntryBoronic AcidCatalystBaseYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃92
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃88
33-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃75
4Vinylboronic acid pinacol esterPd(dppf)Cl₂Na₂CO₃68

Signaling Pathway Diagram: Suzuki-Miyaura Catalytic Cycle

G Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OA Oxidative Addition (Bromo-pyrazole-CN) Pd0->OA PdII_1 Br-Pd(II)L₂(PyrazoleCN) TM Transmetalation (R-B(OH)₂) PdII_1->TM PdII_2 R-Pd(II)L₂(PyrazoleCN) RE Reductive Elimination PdII_2->RE OA->PdII_1 TM->PdII_2 RE->Pd0 Product Product RE->Product Product (Functionalized Pyrazole-CN)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

III. Photocatalytic Functionalization

Visible-light photocatalysis offers a green and sustainable approach to organic synthesis, enabling reactions to proceed under mild conditions.

Photocatalytic Minisci-Type Reaction

The Minisci reaction allows for the direct C-H alkylation of heteroaromatic compounds. Photocatalytic variants of this reaction provide an efficient route to introduce alkyl groups onto the pyrazole carbonitrile ring.

Experimental Protocol: Photocatalytic Decarboxylative Alkylation

  • Reaction Setup: In a vial, dissolve the pyrazole carbonitrile (1.0 equiv.), a carboxylic acid (2.0 equiv.), and a photocatalyst such as Eosin Y (1-2 mol%).

  • Solvent and Base: Add a suitable solvent like DMSO and a base such as diisopropylethylamine (DIPEA).

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Irradiation: Irradiate the reaction mixture with a compact fluorescent lamp (CFL) or a blue LED strip at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify by column chromatography.

IV. Multicomponent Reactions for Synthesis and Functionalization

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. These reactions are particularly useful for the synthesis of highly functionalized 5-amino-pyrazole-4-carbonitriles.[1][2][3][4][5]

Magnetically Separable Nanocatalyst for the Synthesis of 5-Amino-pyrazole-4-carbonitriles

The use of a magnetically separable nanocatalyst offers a green and efficient method for the synthesis of 5-amino-pyrazole-4-carbonitriles, with the advantage of easy catalyst recovery and reuse.[1][2][4][5]

Experimental Protocol: Three-Component Mechanochemical Synthesis [2]

  • Reactants and Catalyst: In a ball-milling vessel, combine an azo-linked aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and the Fe₃O₄@SiO₂@Tannic acid nanocatalyst (0.1 g).

  • Reaction Conditions: Perform ball milling at a frequency of 20-25 Hz at room temperature for the required time (typically short).

  • Catalyst Recovery: After the reaction, the catalyst can be easily separated using an external magnet.

  • Product Isolation: The product is then isolated from the reaction mixture, typically by recrystallization. This method has been shown to produce high yields in short reaction times, and the catalyst can be reused for multiple cycles with minimal loss of activity.[2]

Data Presentation:

EntryAldehydeHydrazineTime (min)Yield (%)
15-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehydePhenylhydrazine1095
22-hydroxy-5-((p-tolyldiazenyl)benzaldehydePhenylhydrazine1292
35-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehydep-Tolylhydrazine1590

Experimental Workflow Diagram: Nanocatalyst-Mediated Synthesis

G Mechanochemical Synthesis of 5-Aminopyrazole-4-carbonitriles cluster_reactants Starting Materials Aldehyde Aldehyde BallMill Ball Milling (20-25 Hz, RT) Aldehyde->BallMill Malononitrile Malononitrile Malononitrile->BallMill Hydrazine Hydrazine Hydrazine->BallMill Catalyst Fe₃O₄@SiO₂@Tannic acid Nanocatalyst Catalyst->BallMill MagneticSep Magnetic Separation BallMill->MagneticSep ProductIsolation Product Isolation (Recrystallization) MagneticSep->ProductIsolation RecycledCatalyst Recycled Catalyst MagneticSep->RecycledCatalyst FinalProduct 5-Aminopyrazole -4-carbonitrile ProductIsolation->FinalProduct

Caption: Workflow for the green synthesis of 5-aminopyrazole-4-carbonitriles.

Conclusion

The catalytic functionalization of pyrazole carbonitriles offers a versatile and powerful platform for the synthesis of diverse and complex molecules. The methods detailed in this document, including transition-metal-catalyzed C-H activation and cross-coupling, as well as innovative multicomponent reactions, provide researchers with a range of tools to access novel pyrazole derivatives. The provided protocols and data serve as a practical guide for the implementation of these synthetic strategies in drug discovery and materials science research. Further exploration into photocatalytic and electrocatalytic methods is anticipated to expand the synthetic toolbox for this important class of compounds.

References

The Pivotal Role of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile, a versatile heterocyclic building block, is gaining significant traction in the field of material science. Its unique molecular architecture, featuring a reactive bromine atom and a cyano group on a stable pyrazole core, makes it an ideal precursor for the synthesis of a wide range of functional organic materials. Researchers are increasingly utilizing this compound to develop novel materials for applications in optoelectronics, sensing, and catalysis.

The strategic placement of the bromo and cyano functionalities on the 1-methyl-1H-pyrazole scaffold allows for a variety of chemical modifications. The bromine atom serves as a convenient handle for cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, enabling the introduction of diverse aromatic and heteroaromatic moieties. This synthetic flexibility is crucial for fine-tuning the electronic and photophysical properties of the resulting materials.

A particularly promising application of this compound lies in the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines. These compounds are of great interest due to their inherent photophysical properties, making them attractive candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyrazole-based core, functionalized with a carbonitrile group, can influence the electron-accepting properties of the final molecule, a key factor in designing efficient charge-transporting and light-emitting materials.

While direct, in-depth application notes for materials exclusively derived from this compound are emerging, the broader class of pyrazole derivatives has demonstrated significant potential. The data and protocols outlined below are based on established synthetic routes for analogous compounds and provide a foundational framework for researchers exploring the applications of this specific precursor.

Application Notes

This compound serves as a critical starting material for the synthesis of advanced functional materials. Its primary applications are centered on its role as a versatile building block.

1. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives for Optoelectronics:

The fusion of a pyrazole ring with a pyridine ring to form pyrazolo[3,4-b]pyridines can lead to materials with desirable photophysical properties, including strong fluorescence and tunable emission wavelengths. The electron-withdrawing nature of the cyano group on the pyrazole ring can enhance the electron-accepting character of the resulting fused system, which is beneficial for creating n-type or ambipolar organic semiconductors. The bromine atom allows for the introduction of various aryl or heteroaryl groups at the 5-position of the pyrazolo[3,4-b]pyridine core, enabling the modulation of the material's HOMO/LUMO energy levels and, consequently, its emission color and charge transport characteristics.

2. Development of Novel Sensors and Catalysts:

The nitrogen atoms within the pyrazole ring can act as coordination sites for metal ions. By functionalizing this compound with appropriate recognition units via the bromo position, it is possible to design chemosensors for the detection of specific metal ions. Furthermore, the pyrazole scaffold can be incorporated into ligands for transition metal catalysts, where the electronic properties of the pyrazole ring can influence the catalytic activity and selectivity of the metal center.

Physicochemical Properties

Below is a summary of the basic physicochemical properties of the title compound.

PropertyValue
Molecular Formula C₅H₄BrN₃
Molecular Weight 186.01 g/mol [1]
Appearance Solid
CAS Number 1269293-80-2[1]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of advanced materials.

Protocol 1: Synthesis of a 5-Aryl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile Derivative via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the pyrazole ring, which is a key step towards the synthesis of more complex functional materials.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-methyl-1H-pyrazole-4-carbonitrile.

Protocol 2: Synthesis of a 1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile Derivative

This protocol outlines a potential pathway for the construction of the pyrazolo[3,4-b]pyridine fused ring system starting from a functionalized pyrazole. This is a key step in creating materials for optoelectronic applications.

Materials:

  • A suitably functionalized aminopyrazole precursor (derived from this compound)

  • A 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Acetic acid or another suitable acid catalyst

  • Ethanol or another suitable solvent

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Dissolve the aminopyrazole precursor (1.0 eq.) in ethanol in a round-bottom flask.

  • Add the 1,3-dicarbonyl compound (1.1 eq.) to the solution.

  • Add a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile derivative.

Visualizing Synthetic Pathways

Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Coupling Reactants This compound + Arylboronic Acid Catalyst Pd(OAc)2 / PPh3 Base (K2CO3) Reactants->Catalyst Add Solvent Dioxane / Water Catalyst->Solvent Dissolve Heating Heat (80-100°C) Solvent->Heating Stir Workup Extraction & Purification Heating->Workup Cool Product 5-Aryl-1-methyl-1H-pyrazole-4-carbonitrile Workup->Product

Caption: Workflow for the synthesis of 5-aryl-pyrazole derivatives.

Diagram 2: Pyrazolo[3,4-b]pyridine Formation

PyrazoloPyridine_Synthesis Start Aminopyrazole Precursor Reagent 1,3-Dicarbonyl Compound Start->Reagent Combine Catalyst Acid Catalyst (e.g., Acetic Acid) Reagent->Catalyst Add Reaction Reflux in Ethanol Catalyst->Reaction Purification Recrystallization / Chromatography Reaction->Purification Cool Product Pyrazolo[3,4-b]pyridine Derivative Purification->Product

Caption: Synthetic route to pyrazolo[3,4-b]pyridine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is a two-step synthesis. The first step involves the synthesis of the precursor, 1-methyl-1H-pyrazole-4-carbonitrile. The second step is the regioselective bromination of this precursor, typically using N-bromosuccinimide (NBS), to yield the final product.

Q2: What are the critical parameters to control during the bromination step?

A2: Key parameters include the reaction temperature, the stoichiometry of the brominating agent (NBS), the choice of solvent, and the reaction time. Careful control of these factors is essential to maximize the yield of the desired monobrominated product and minimize the formation of impurities, such as di-brominated byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and petroleum ether, can be used to separate the starting material, the product, and any byproducts.[1] Disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What is the expected yield for this synthesis?

A4: The synthesis of the precursor, 1-methyl-1H-pyrazole-4-carbonitrile, can achieve a high yield of up to 95%.[2] The subsequent bromination step's yield can vary significantly based on the reaction conditions but can be optimized to be in the good to excellent range (typically 70-90%).

Q5: Are there any specific safety precautions I should take?

A5: Yes. N-bromosuccinimide (NBS) is an irritant and should be handled with care in a well-ventilated fume hood.[1] Chlorinated solvents like dichloromethane and chloroform are suspected carcinogens. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent. - Degradation of product during workup.- Monitor the reaction by TLC until the starting material is consumed. - Optimize the reaction temperature. For NBS bromination, starting at 0°C and slowly warming to room temperature is a common strategy.[1] - Use a slight excess of NBS (e.g., 1.05-1.1 equivalents). - Ensure the workup procedure is not overly harsh. Use mild basic solutions like saturated sodium bicarbonate to neutralize any acid.[1]
Presence of Starting Material in the Final Product - Insufficient reaction time. - Low reaction temperature. - Inadequate amount of brominating agent.- Increase the reaction time and continue to monitor by TLC. - Gradually increase the reaction temperature. - Add a small additional portion of NBS if the reaction has stalled.
Formation of Di-brominated Byproduct - Excess of brominating agent. - High reaction temperature.- Use a stoichiometric amount or only a slight excess of NBS. - Maintain a low reaction temperature (e.g., 0°C) during the addition of NBS.[1]
Difficulties in Product Purification - Inseparable mixture of product and byproducts. - Oily product that is difficult to crystallize.- Use column chromatography with a suitable solvent system (e.g., ethyl acetate/petroleum ether) for purification. - Try trituration of the oily residue with a non-polar solvent like light petroleum ether to induce solidification.[1] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be attempted.[3]

Data on Yield Optimization

The following table summarizes key parameters that can be adjusted to optimize the yield of this compound during the bromination step. The expected outcomes are based on general principles of electrophilic aromatic substitution on pyrazole rings.

Parameter Condition A Condition B Expected Outcome
Brominating Agent N-Bromosuccinimide (NBS)Liquid Bromine (Br₂)NBS is generally preferred as it is easier to handle and often leads to higher regioselectivity with fewer byproducts.
NBS Stoichiometry 1.05 equivalents1.5 equivalentsUsing a slight excess (1.05 eq.) is often optimal. A larger excess can lead to the formation of di-brominated impurities.
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)Both are common solvents for bromination. The choice can affect reaction rate and solubility. DCM is often a good starting point.
Temperature 0°C to Room TemperatureRoom TemperatureStarting the reaction at a lower temperature (0°C) and allowing it to warm slowly can help control the reaction rate and minimize side reactions.[1]
Catalyst NoneLewis Acid (e.g., BF₃·Et₂O)While often not necessary for activated pyrazoles, a Lewis acid catalyst can sometimes be used to promote bromination of less reactive substrates.[4]

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from a known procedure for the synthesis of 1-methyl-1H-pyrazole-4-carbonitrile.[2]

  • Reaction Setup: In a reaction flask, mix 1-methyl-1H-pyrazole-4-carboxaldehyde (11.0 g, 0.1 mol), sodium bromate (6.0 g, 0.04 mol), and acetic acid (50 g, 0.83 mol) at room temperature.

  • Addition of Ammonia: Add 25% aqueous ammonia (12.5 g) and water (100 mL) to the mixture.

  • Heating: Heat the reaction mixture to 90°C. Once an exothermic reaction is observed, maintain the temperature at 100°C and reflux for 1 hour. Monitor the reaction by TLC until the starting aldehyde is fully consumed.

  • Workup: Cool the reaction solution to room temperature and pour it into ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extraction: Extract the aqueous solution with ethyl acetate. Dry the combined organic phases over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by distillation under reduced pressure or recrystallization to obtain 1-methyl-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of this compound

This is a proposed protocol based on general procedures for the bromination of pyrazoles.[1]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-pyrazole-4-carbonitrile (10.7 g, 0.1 mol) in a suitable solvent such as dichloromethane (200 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of NBS: Add N-bromosuccinimide (NBS) (18.7 g, 1.05 mol) in small portions over 20-30 minutes, ensuring the temperature remains at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into water (100 mL). Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or by recrystallization to yield this compound.

Visualizations

Experimental Workflow

experimental_workflow start Start step1 Dissolve 1-methyl-1H-pyrazole- 4-carbonitrile in DCM start->step1 step2 Cool to 0°C step1->step2 step3 Add NBS in portions step2->step3 step4 Stir and warm to RT (Monitor by TLC) step3->step4 step5 Aqueous Workup (H2O, NaHCO3, Brine) step4->step5 step6 Dry and Concentrate step5->step6 step7 Purification (Column Chromatography) step6->step7 end Final Product step7->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic problem Low Yield or Impure Product cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions (e.g., Di-bromination) problem->cause2 cause3 Purification Issues problem->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Optimize Temperature cause1->solution1b solution1c Check Reagent Stoichiometry cause1->solution1c solution2a Control Temperature (0°C) cause2->solution2a solution2b Use Stoichiometric NBS cause2->solution2b solution3a Optimize Column Chromatography cause3->solution3a solution3b Attempt Recrystallization/Trituration cause3->solution3b

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis and handling.

Troubleshooting Guide: Identifying and Mitigating Byproducts

This guide outlines potential byproducts that may arise during the synthesis of this compound, their characteristics, and recommended solutions for their removal or prevention.

Byproduct NameStructureMolecular Weight ( g/mol )Common Analytical Signals (¹H NMR, MS)Potential CauseRecommended Solution
1-methyl-1H-pyrazole-4-carbonitrile C₅H₅N₃119.12¹H NMR: Signals corresponding to the pyrazole ring protons without the bromine substituent. MS: m/z = 119 (M⁺)Incomplete bromination.Increase reaction time, temperature, or the amount of brominating agent (e.g., NBS or Br₂). Monitor the reaction progress by TLC or LC-MS.
3,5-Dibromo-1-methyl-1H-pyrazole-4-carbonitrile C₅H₃Br₂N₃278.91¹H NMR: Absence of one of the pyrazole ring proton signals. MS: m/z = 278, 280, 282 (isotopic pattern for two bromine atoms).Over-bromination due to excess brominating agent or prolonged reaction time.Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise and monitor the reaction closely. Lowering the reaction temperature can also help.
4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile C₅H₄BrN₃197.02¹H NMR: Different chemical shifts for the pyrazole ring protons compared to the desired product. MS: m/z = 197, 199 (isotopic pattern for one bromine atom).Isomeric impurity formed during the synthesis of the starting material or the bromination step.Purification by column chromatography or recrystallization. The regioselectivity of bromination is generally high for the 4-position in pyrazoles due to electronic effects, but isomers can sometimes form.
5-Bromo-1-methyl-1H-pyrazole-4-carboxamide C₅H₆BrN₃O216.03¹H NMR: Presence of broad signals corresponding to -NH₂ protons. IR: C=O stretch. MS: m/z = 216, 218.Partial hydrolysis of the nitrile group if water is present under acidic or basic conditions.Ensure anhydrous reaction conditions. Use freshly distilled solvents. Quench the reaction carefully to avoid introducing water under harsh pH conditions.
5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid C₅H₅BrN₂O₂219.02¹H NMR: Presence of a broad singlet for the carboxylic acid proton (-COOH). IR: Broad O-H and C=O stretches. MS: m/z = 219, 221.Complete hydrolysis of the nitrile group due to the presence of water and acid/base catalysis.[1][2][3][4][5]Strictly anhydrous conditions are crucial. If acidic or basic reagents are used, they must be free of water. Purification can be achieved by extraction or chromatography.
Succinimide C₄H₅NO₂99.09¹H NMR: Singlet around 2.7 ppm.Byproduct from reactions using N-bromosuccinimide (NBS).Can be removed by aqueous work-up.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize 1-methyl-1H-pyrazole-4-carbonitrile from 1-methyl-1H-pyrazole-4-carbaldehyde oxime is not going to completion. What could be the issue?

A1: Incomplete dehydration of the oxime is a common issue. Ensure your dehydrating agent (e.g., acetic anhydride, phosphorus pentoxide, or thionyl chloride) is fresh and added under anhydrous conditions. The reaction may also require heating to proceed to completion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and temperature.

Q2: I am observing a significant amount of a di-brominated byproduct in my reaction. How can I avoid this?

A2: The formation of 3,5-Dibromo-1-methyl-1H-pyrazole-4-carbonitrile is a result of over-bromination. To minimize this, you should:

  • Control Stoichiometry: Use no more than one equivalent of the brominating agent (e.g., N-bromosuccinimide).

  • Portion-wise Addition: Add the brominating agent in small portions over time. This helps to maintain a low concentration of the brominating agent in the reaction mixture.

  • Temperature Control: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.

  • Reaction Monitoring: Closely monitor the progress of the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Q3: My final product is showing impurities that I suspect are hydrolysis products (amide or carboxylic acid). How can I prevent their formation?

A3: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[1][2][3][4][5] To prevent this:

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Careful Work-up: During the work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. If an extractive work-up is performed, ensure the organic layers are thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

Q4: What are the best analytical techniques to identify the byproducts in my reaction mixture?

A4: A combination of techniques is often most effective:

  • Thin-Layer Chromatography (TLC): Useful for initial, rapid assessment of the reaction progress and the number of components in the mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components, which is crucial for identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Gives detailed structural information about the impurities, allowing for their definitive identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and can provide both retention time and mass spectral data.

Experimental Protocols

General Experimental Protocol for the Synthesis of this compound

This protocol describes a general method for the bromination of 1-methyl-1H-pyrazole-4-carbonitrile.

Materials:

  • 1-methyl-1H-pyrazole-4-carbonitrile

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or chloroform)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1-methyl-1H-pyrazole-4-carbonitrile (1 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) or a solution of bromine (1.05 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using bromine) or water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 1-methyl-1H-pyrazole-4-carbaldehyde_oxime 1-methyl-1H-pyrazole-4-carbaldehyde oxime 1-methyl-1H-pyrazole-4-carbonitrile 1-methyl-1H-pyrazole-4-carbonitrile 1-methyl-1H-pyrazole-4-carbaldehyde_oxime->1-methyl-1H-pyrazole-4-carbonitrile Dehydration This compound This compound 1-methyl-1H-pyrazole-4-carbonitrile->this compound Bromination (NBS or Br₂)

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow start Reaction Complete? incomplete_reaction Incomplete Reaction (Starting material remains) start->incomplete_reaction No byproducts_present Byproducts Detected? start->byproducts_present Yes troubleshoot_completion Increase reaction time/temp. Check reagent purity incomplete_reaction->troubleshoot_completion pure_product Pure Product Obtained byproducts_present->pure_product No identify_byproducts Analyze byproducts (LC-MS, NMR) byproducts_present->identify_byproducts Yes hydrolysis Hydrolysis Products (Amide, Carboxylic Acid) identify_byproducts->hydrolysis Amide/Acid detected over_bromination Over-bromination (Di-bromo compound) identify_byproducts->over_bromination Di-bromo detected other_byproducts Other Byproducts identify_byproducts->other_byproducts Other impurities solution_hydrolysis Use anhydrous conditions Careful work-up hydrolysis->solution_hydrolysis solution_over_bromination Control stoichiometry Lower temperature over_bromination->solution_over_bromination solution_other Purify by chromatography Optimize reaction conditions other_byproducts->solution_other

Caption: Troubleshooting workflow for identifying and resolving byproduct formation.

Byproduct_Relationships cluster_conditions Reaction Conditions cluster_byproducts Potential Byproducts Excess_Bromine Excess Brominating Agent Di-bromo Di-bromo byproduct Excess_Bromine->Di-bromo Water_Present Presence of Water Hydrolysis Hydrolysis (Amide/Acid) Water_Present->Hydrolysis High_Temp High Temperature High_Temp->Di-bromo Insufficient_Reagent Insufficient Brominating Agent Starting_Material Unreacted Starting Material Insufficient_Reagent->Starting_Material

Caption: Relationship between reaction conditions and common byproduct formation.

References

Technical Support Center: Optimizing Derivatization of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The most common and effective methods for derivatizing this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for forming carbon-carbon bonds (e.g., introducing aryl or heteroaryl groups) and the Buchwald-Hartwig amination for forming carbon-nitrogen bonds (e.g., introducing primary or secondary amines).[1][2][3]

Q2: I am observing a significant amount of debromination as a side product in my Suzuki-Miyaura reaction. What could be the cause and how can I minimize it?

A2: Debromination is a common side reaction in Suzuki-Miyaura couplings of bromo-pyrazoles.[2][4] This can be caused by factors such as high reaction temperatures, the choice of catalyst and ligand, and the nature of the base. To minimize debromination, consider using a milder base, a lower reaction temperature, and a catalyst/ligand system known to favor cross-coupling over reduction, such as those with bulky biarylphosphine ligands.[1][2]

Q3: My Buchwald-Hartwig amination reaction is sluggish and gives low yields. What are the key parameters to optimize?

A3: For sluggish Buchwald-Hartwig aminations of bromo-pyrazoles, the choice of ligand, base, and solvent are critical.[1] Sterically hindered and electron-rich phosphine ligands often improve catalytic activity. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. The solvent should be able to dissolve the reactants and facilitate the catalytic cycle. Screening different combinations of these components is often necessary.[1]

Q4: Can I perform N-alkylation on the pyrazole ring of this compound?

A4: The pyrazole nitrogen in your starting material is already substituted with a methyl group. Therefore, further N-alkylation at that position is not possible. Derivatization will primarily occur at the C5-bromo position.

Troubleshooting Guides

Low or No Conversion

Symptom: TLC or LC-MS analysis shows a large amount of unreacted this compound after the expected reaction time.

Potential Cause Troubleshooting Suggestion
Inactive Catalyst The palladium catalyst may be inactive or may not have been properly activated. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition. For some precatalysts, an initial heating step may be required for activation.[1]
Inappropriate Ligand The chosen phosphine ligand may not be suitable for this specific transformation. For Suzuki-Miyaura, consider bulky biarylphosphine ligands like XPhos or SPhos. For Buchwald-Hartwig, ligands such as tBuDavePhos have shown success with similar substrates.[1]
Suboptimal Temperature The reaction may require a higher temperature to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[5] Be aware that excessively high temperatures can lead to side reactions.[5]
Incorrect Base or Solvent The base may not be strong enough, or the solvent may not be appropriate for the reaction. For Suzuki-Miyaura, common bases include Na₂CO₃ and K₂CO₃.[2] For Buchwald-Hartwig, stronger bases like LHMDS or NaOtBu are often used.[6] The solvent should be anhydrous and capable of solubilizing all reactants.
Formation of Side Products

Symptom: Mass spectrometry analysis reveals the presence of significant impurities, such as homocoupled products or debrominated starting material.

Potential Cause Troubleshooting Suggestion
Homocoupling of Boronic Acid (Suzuki-Miyaura) This can occur if the oxidative addition of the aryl bromide to the palladium catalyst is slow. Ensure an inert atmosphere to exclude oxygen, which can promote homocoupling. Adjusting the stoichiometry of the reactants may also be beneficial.
Debromination As mentioned in the FAQs, this is a common side reaction.[2][4] Try using milder reaction conditions (lower temperature, weaker base) or a different catalyst/ligand combination.[2]
Hydrolysis of the Nitrile Group Under strongly acidic or basic conditions, particularly with prolonged heating in the presence of water, the nitrile group can be hydrolyzed to a carboxylic acid or amide. Ensure your reaction conditions are anhydrous and avoid unnecessarily harsh pH conditions during workup.

Data Presentation

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrazoles

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(dppf) (5)-Na₂CO₃ (2)Dioxane11012~17[2]
XPhosPdG2 (5)XPhos (5)K₃PO₄ (2)Dioxane/H₂O1001261-89[2]
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane8018-22Good[7]

Table 2: Exemplary Conditions for Buchwald-Hartwig Amination of Bromo-Pyrazoles

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
P4 (1-2)tBuBrettPhos (1-2)LHMDS (2.2)THFrt12Moderate to Excellent[6]
Pd(dba)₂ (10)tBuDavePhos (20)NaOtBu (1.1)Toluene1101660-67[8][9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction vial, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Add the palladium catalyst (e.g., XPhosPdG2, 2-5 mol%) and ligand (if required) to the vial.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 h), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To a dry reaction vial, add this compound (1.0 equiv.) and the palladium precatalyst (e.g., a tBuBrettPhos-based precatalyst, 1-2 mol%).[6]

  • Add the amine (1.4 equiv.) to the vial.

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen).

  • Add the anhydrous solvent (e.g., THF) followed by the base (e.g., LHMDS, 2.2 equiv.).[6]

  • Stir the reaction mixture at room temperature or with gentle heating as required for 12-24 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Weigh Reactants reactants Add Reactants & Base to Vial start->reactants purge Purge with Inert Gas reactants->purge catalyst Add Catalyst & Solvent purge->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: A general experimental workflow for the derivatization of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Inactive Catalyst? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Side Reactions? start->cause3 sol1a Use Fresh Catalyst cause1->sol1a sol1b Ensure Inert Atmosphere cause1->sol1b sol2a Increase Temperature cause2->sol2a sol2b Screen Ligands/Bases/Solvents cause2->sol2b sol3a Lower Temperature cause3->sol3a sol3b Use Milder Base cause3->sol3b end Improved Yield sol1a->end sol1b->end sol2a->end sol2b->end sol3a->end sol3b->end

Caption: A troubleshooting decision tree for addressing low product yield in derivatization reactions.

References

Technical Support Center: Troubleshooting Suzuki Coupling with Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving brominated pyrazoles. The following information is designed to directly address specific experimental issues with practical solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing very low to no conversion of my brominated pyrazole starting material. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion in a Suzuki coupling with brominated pyrazoles can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Nitrogen-containing heterocycles like pyrazoles can be particularly challenging substrates.[1][2]

Potential Causes & Solutions:

  • Catalyst Inhibition: The acidic N-H proton on the pyrazole ring can interfere with the palladium catalyst. The resulting pyrazolate anion can affect catalyst activity.[3]

    • Solution: Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM). This can significantly reduce or eliminate catalyst inhibition and side reactions like debromination.[3][4]

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it may not be efficiently reduced to Pd(0). Additionally, palladium catalysts, especially those with dibenzylideneacetone (dba) ligands, can decompose over time to form inactive palladium black.[5]

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or employing pre-catalysts that readily form the active Pd(0) species.[1][5] Ensure your catalyst is fresh and has been stored properly.

  • Poor Oxidative Addition: While the C-Br bond on an electron-deficient pyrazole ring should facilitate oxidative addition, other electronic factors or steric hindrance could impede this crucial step.[2]

    • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands such as XPhos, SPhos, and RuPhos have proven effective for coupling heteroaryl halides as they promote oxidative addition.[1][2][3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful Suzuki coupling.

    • Solution: A screening of reaction conditions is often necessary. Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred for nitrogen-containing heterocycles.[1] Aprotic solvents such as dioxane, toluene, or THF are generally recommended.[3] Increasing the reaction temperature may also improve conversion, but should be done cautiously to avoid side reactions.[6]

Question 2: My primary side product is the debrominated pyrazole. How can I minimize this side reaction?

Answer:

Debromination is a common side reaction in Suzuki couplings of heteroaryl halides.[3] It occurs when the aryl halide complex undergoes reductive elimination with a hydride source in the reaction mixture instead of the organoboron species.[5]

Key Factors Influencing Debromination & Mitigation Strategies:

  • N-H Acidity: An unprotected pyrazole N-H is a primary contributor to debromination.[3]

    • Mitigation: Protecting the pyrazole nitrogen is a highly effective strategy to suppress this side reaction.[3][4]

  • Base and Solvent Choice: Strong bases and protic solvents can promote debromination.

    • Mitigation: Use milder inorganic bases like K₃PO₄ or CsF.[3] Employ aprotic solvents like dioxane or toluene.[3]

  • Catalyst System: The choice of ligand can influence the rate of debromination.

    • Mitigation: Bulky, electron-rich phosphine ligands such as XPhos and SPhos can often minimize debromination compared to less bulky ligands like PPh₃.[3]

Table 1: Troubleshooting Debromination of Brominated Pyrazoles

ParameterCondition Prone to High DebrominationCondition for Low DebrominationExpected Outcome
Pyrazole Substrate Unprotected N-H pyrazoleN-Protected pyrazole (e.g., N-Boc, N-SEM)Protection of the pyrazole nitrogen can significantly reduce or eliminate debromination.[3][4]
Base Strong inorganic bases (e.g., NaOH, KOH)Milder inorganic bases (e.g., K₃PO₄, CsF)Milder bases are generally less likely to promote debromination.[3]
Ligand Triphenylphosphine (PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Ligands like XPhos and SPhos are effective in couplings with nitrogen-rich heterocycles, often leading to higher yields of the desired product.[1][3]
Solvent Protic solvents (e.g., alcohols)Aprotic solvents (e.g., dioxane, toluene, THF)Aprotic solvents are generally preferred for Suzuki couplings to avoid competitive reactions.[3]
Question 3: I am observing significant amounts of boronic acid homocoupling. What is the cause and how can I prevent it?

Answer:

Homocoupling of the boronic acid is another frequent side reaction. This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), in turn promoting the homocoupling pathway.[3]

Causes of Boronic Acid Homocoupling & Preventative Measures:

  • Oxygen Contamination: The presence of molecular oxygen is a major contributor to boronic acid homocoupling.[3]

    • Prevention: It is crucial to rigorously degas the solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[7] Running the reaction under a strict inert atmosphere is essential.

  • Catalyst Precursor: Starting with a Pd(II) precatalyst can sometimes lead to initial homocoupling as it is reduced to the active Pd(0) species.[3]

    • Prevention: While Pd(II) precatalysts are common, ensuring efficient reduction to Pd(0) is key. Alternatively, using a Pd(0) source like Pd(PPh₃)₄ can be beneficial.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling.[3]

    • Prevention: If possible, try running the reaction at a lower temperature. Optimization studies may be required to find a balance between the rate of the desired cross-coupling and the side reaction.[6]

Table 2: Recommended Reaction Conditions to Minimize Side Products

ParameterGeneral RecommendationRationale
Catalyst Loading 0.5 - 5 mol%Higher loadings can sometimes lead to more side products, but are occasionally necessary for difficult couplings.[1][6]
Ligand Bulky, electron-rich phosphines (XPhos, SPhos)Stabilize the catalyst and promote the desired cross-coupling over side reactions.[1][3]
Base K₃PO₄, Cs₂CO₃, CsFMilder bases are often effective and less likely to cause degradation or side reactions with sensitive substrates.[1][8]
Solvent Dioxane/H₂O, Toluene, THFAprotic solvents are generally preferred. A small amount of water is often necessary for the transmetalation step.[3][5]
Temperature 60 - 110 °CTemperature should be optimized; higher temperatures can increase reaction rate but may also promote side reactions.[1][6]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing oxygen-mediated side reactions like boronic acid homocoupling.[3][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄
  • Materials:

    • 4-Bromopyrazole derivative (1.0 equiv)

    • Arylboronic acid (1.1 - 1.5 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (2.5 equiv)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

    • Seal the tube and heat the reaction mixture at 90-100 °C for 6-12 hours with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[9]

Protocol 2: Microwave-Assisted Suzuki Coupling of N-H Free Pyrazoles
  • Materials:

    • 3-Bromoindazole or bromopyrazole (1.0 equiv)

    • Arylboronic acid (1.5 - 2.0 equiv)

    • Pd(PPh₃)₄ or Pd(OAc)₂/RuPhos

    • Cs₂CO₃ or K₃PO₄ (2.0 equiv)

    • 1,4-Dioxane/Ethanol/Water mixture

  • Procedure:

    • In a microwave vial, combine the bromo-heterocycle, arylboronic acid, palladium catalyst, and base.

    • Add the solvent mixture.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 15-30 minutes).

    • After cooling, work up the reaction as described in Protocol 1.[8]

Visualized Workflows and Relationships

G cluster_0 Troubleshooting Failed Suzuki Coupling of Brominated Pyrazoles start Reaction Failure: Low/No Yield or Side Products issue1 Low/No Conversion start->issue1 issue2 Debromination Side Product start->issue2 issue3 Homocoupling of Boronic Acid start->issue3 cause1a Catalyst Inhibition (N-H Acidity) issue1->cause1a cause1b Inactive Catalyst (Pd Black) issue1->cause1b cause1c Suboptimal Conditions (Base, Solvent, Temp) issue1->cause1c cause2a Unprotected N-H issue2->cause2a cause2b Strong Base / Protic Solvent issue2->cause2b cause3a Oxygen Contamination issue3->cause3a cause3b High Temperature issue3->cause3b solution1 Protect Pyrazole N-H cause1a->solution1 solution2 Screen Catalyst/Ligand (e.g., XPhos, SPhos) cause1b->solution2 solution3 Optimize Base/Solvent (e.g., K3PO4, Dioxane) cause1c->solution3 solution5 Optimize Temperature cause1c->solution5 cause2a->solution1 cause2b->solution3 solution4 Degas Solvents Thoroughly (Inert Atmosphere) cause3a->solution4 cause3b->solution5

Caption: Troubleshooting workflow for failed Suzuki coupling reactions.

G cluster_0 Key Components and Influences in Suzuki Coupling of Brominated Pyrazoles Bromopyrazole Brominated Pyrazole (N-Protected vs. N-H) Product Desired Coupled Product Bromopyrazole->Product Influences Yield & Side Reactions SideProducts Side Products (Debromination, Homocoupling) Bromopyrazole->SideProducts BoronicAcid Organoboron Reagent (Boronic Acid/Ester) BoronicAcid->Product Catalyst Palladium Catalyst (Pd(0) or Pd(II) Precatalyst) Catalyst->Product Catalyzes Reaction Catalyst->SideProducts Ligand Phosphine Ligand (e.g., PPh3, XPhos, SPhos) Ligand->Catalyst Stabilizes & Activates Base Base (e.g., K3PO4, Cs2CO3, Na2CO3) Base->Product Activates Boronic Acid Base->SideProducts Solvent Solvent (e.g., Dioxane, Toluene, THF) Solvent->Product Affects Solubility & Rate Atmosphere Atmosphere (Inert vs. Air) Atmosphere->SideProducts Oxygen causes Homocoupling

Caption: Interrelationship of key factors in the Suzuki coupling reaction.

References

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Q1: My bromination step with N-Bromosuccinimide (NBS) is resulting in a low yield and multiple products. How can I improve the regioselectivity and yield?

A1: Achieving high regioselectivity in the bromination of pyrazoles can be challenging. Here are several factors to consider:

  • Solvent Choice: The polarity of the solvent can influence the reaction. While DMF is sometimes used, chlorinated solvents like dichloromethane (DCM) or non-polar solvents like carbon tetrachloride (CCl₄) can offer better selectivity.

  • Temperature Control: Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at 0°C or even lower temperatures can minimize the formation of side products.[1] It is crucial to add the NBS portion-wise to control any potential exotherms.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC. Over-bromination or side reactions can occur if the reaction is left for too long.

  • Purification Strategy: If multiple products are unavoidable, careful column chromatography is often necessary. A gradient elution system may be required to separate isomers.

Q2: The product from my bromination step is an oil, making it difficult to handle and purify. What should I do?

A2: The formation of an oily product instead of a solid is a common issue in pyrazole synthesis, often due to residual solvent or impurities.[2]

  • Solvent Removal: Ensure all solvents, especially high-boiling ones like DMF, are completely removed under high vacuum.[2]

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like n-hexane or a mixture of diethyl ether and petroleum ether.[1][2] Cooling the mixture overnight in a freezer may facilitate solidification.[2]

  • Sublimation: For thermally stable compounds, sublimation can be an effective purification method for oily products.[2]

  • Acid-Base Extraction: Consider dissolving the oily product in an organic solvent and performing an acid-base extraction to remove impurities before attempting crystallization again.

Q3: My cyanation step via a Sandmeyer-type reaction has poor yield and is difficult to control on a larger scale. What are the key parameters to optimize?

A3: The Sandmeyer reaction, while powerful, presents several scale-up challenges, including the stability of the diazonium salt and the management of exotherms.[3][4]

  • Diazotization Temperature: The formation of the diazonium salt from the corresponding amine must be conducted at low temperatures (typically 0-5°C) to prevent decomposition.

  • Catalyst System: The choice and amount of copper catalyst (e.g., CuBr, CuCN) are critical. Using t-BuONO and CuBr₂ in acetonitrile is one reported system for bromination of a pyrazole via a Sandmeyer reaction.[3]

  • Control of Gaseous Byproducts: The reaction evolves nitrogen gas, which can cause foaming and pressure build-up. Ensure the reactor is adequately vented and has sufficient headspace.

  • Continuous Flow Chemistry: For larger scales, consider implementing continuous flow chemistry. This approach allows for better control of reaction parameters, safer handling of hazardous reagents, and can improve yield and selectivity.[5]

Q4: I am concerned about the safety of using traditional cyanide salts (NaCN, KCN) for the cyanation step during scale-up. Are there safer alternatives?

A4: Yes, the high toxicity of simple cyanide salts is a significant concern in process chemistry.[6][7] Several safer alternatives and strategies are available:

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a much less toxic and more stable source of cyanide that is gaining traction in green chemistry applications.[8]

  • Organic Cyanating Agents: Reagents that act as "CN+" donors can be used in electrophilic cyanation reactions.[9]

  • Process Controls: If using traditional cyanide salts is unavoidable, strict safety protocols are mandatory. This includes using a closed system, continuous monitoring for HCN gas, and having an effective quenching and waste disposal plan in place.[7]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A plausible multi-step synthesis involves the formation of the 1-methyl-1H-pyrazole ring, followed by bromination at the 4-position and introduction of the nitrile group at the 5-position, often from an amino precursor via a Sandmeyer reaction. The exact order of steps can vary depending on the starting materials.

Q2: What are the typical yields I can expect for the key steps?

A2: Yields are highly dependent on the specific conditions and scale. Based on related literature, you might expect:

  • Pyrazole Ring Formation: Generally high, often >80%.

  • Bromination: Can range from moderate to good (60-90%), but can be lower if selectivity is an issue.

  • Sandmeyer Cyanation: Highly variable, yields from 13% to 65% have been reported for related heterocyclic systems.[10]

Q3: How can I purify the final product?

A3: Purification of the final product typically involves a combination of techniques. After an aqueous workup, the crude product may be purified by:

  • Recrystallization: If a suitable solvent system can be found.

  • Column Chromatography: Using silica gel is a standard method to remove impurities.

  • Crystallization of an Acid Addition Salt: Reacting the pyrazole with an acid to form a salt can facilitate crystallization and purification.[11]

Q4: What analytical techniques are recommended for characterization?

A4: For full characterization, the following techniques are recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify the position of the substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the nitrile (-C≡N) stretch.

  • Melting Point: To assess the purity of the final solid product.

Data and Protocols

Table 1: Comparative Yields for Key Reaction Steps (Based on Analogs)
Reaction StepReagentsProductReported YieldReference
Nitrile Synthesis from Aldehyde1-methyl-1H-pyrazole-4-carboxaldehyde, NH₃·H₂O1-Methyl-1H-pyrazole-4-carbonitrile95%[12]
Sandmeyer Bromination3-amino-5-(tert-butylamino)-1H-pyrazole-4-carbonitrile, t-BuONO, CuBr₂3-bromo-5-(tert-butylamino)-1H-pyrazole-4-carbonitrile59%[3]
Sandmeyer Chlorination3-amino-1-methyl-1H-pyrazole-4,5-dicarbonitrile, isoamyl nitrite, CuCl₂3-chloro-1-methyl-1H-pyrazole-4,5-dicarbonitrile65%[10]
Experimental Protocol: Bromination of 1-methyl-1H-pyrazole

This is a representative protocol based on general procedures for pyrazole bromination and should be adapted and optimized for the specific substrate.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1-methyl-1H-pyrazole (1.0 equiv) in anhydrous DMF or DCM.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 equiv) in small portions over 20-30 minutes, ensuring the temperature does not rise above 5°C.[1]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until completion.[1]

  • Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.[1]

  • Washing: Combine the organic phases and wash sequentially with water and saturated brine.[1]

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography or trituration/recrystallization to obtain the desired 4-bromo-1-methyl-1H-pyrazole.[1]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Cyanation start Starting Materials (e.g., Hydrazine derivative, 1,3-dicarbonyl) react1 Ring Formation Reaction start->react1 prod1 1-Methyl-1H-pyrazole-4-carboxaldehyde or similar precursor react1->prod1 react2 Bromination (e.g., NBS in DCM, 0°C) prod1->react2 workup1 Aqueous Workup & Extraction react2->workup1 purify1 Purification (Chromatography/Trituration) workup1->purify1 prod2 5-Bromo-1-methyl-1H-pyrazole- 4-carboxaldehyde purify1->prod2 react3 Conversion to Amine (if necessary) prod2->react3 react4 Sandmeyer Reaction (NaNO₂, H⁺, CuCN, 0-5°C) react3->react4 workup2 Workup & Extraction react4->workup2 purify2 Final Purification (Recrystallization) workup2->purify2 final_prod 5-Bromo-1-methyl-1H- pyrazole-4-carbonitrile purify2->final_prod G start Problem Encountered p1 Low Yield in Bromination Step start->p1 p2 Oily Product After Workup start->p2 p3 Poor Control of Cyanation Reaction start->p3 p4 Impure Final Product start->p4 s1_1 Check Reaction Temp. (Maintain at 0°C) p1->s1_1 s1_2 Change Solvent (e.g., DCM) p1->s1_2 s1_3 Monitor with TLC to avoid side reactions p1->s1_3 s2_1 Ensure complete solvent removal (high vac) p2->s2_1 s2_2 Triturate with non-polar solvent (Hexane) p2->s2_2 s2_3 Attempt Sublimation p2->s2_3 s3_1 Strict Temp. Control for Diazotization (0-5°C) p3->s3_1 s3_2 Ensure adequate venting for N₂ evolution p3->s3_2 s3_3 Consider Flow Chemistry for Scale-up p3->s3_3 s4_1 Re-purify via Column Chromatography p4->s4_1 s4_2 Attempt Recrystallization from different solvents p4->s4_2 s4_3 Convert to salt for crystallization p4->s4_3

References

Technical Support Center: Efficient Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for efficient pyrazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the catalytic functionalization of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for N-arylation of pyrazoles?

The most prevalent and efficient catalytic systems for the N-arylation of pyrazoles are copper-based.[1][2] Copper(I) and Copper(II) salts, such as CuI, Cu(OAc)₂, and CuO nanospheres, are widely used as catalysts.[1][3] These reactions often employ a ligand to facilitate the coupling, with diamine and amino acid ligands being common choices.[2] Palladium catalysts have also been explored but are more commonly used for C-H functionalization.

Q2: How can I improve the yield of my palladium-catalyzed C-H arylation of a pyrazole?

Low yields in palladium-catalyzed C-H arylation can stem from several factors. Here are some troubleshooting steps:

  • Catalyst and Ligand Choice: The choice of palladium precursor and ligand is critical. For C5-arylation, systems like PdCl(C₃H₅)(dppb) and Pd(OAc)₂ have shown good performance.[4] The ligand can significantly impact catalyst stability and activity.

  • Base and Solvent: The base and solvent system plays a crucial role. Common bases include KOAc, K₂CO₃, and Cs₂CO₃, while DMA is a frequently used solvent.[4] The optimal combination is substrate-dependent and may require screening.

  • Reaction Temperature and Time: C-H activation often requires elevated temperatures, typically around 150 °C.[4][5] Reaction times can be long, sometimes up to 24 hours.[4][5] Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal time.

  • Substrate Reactivity: Electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic attack, potentially leading to lower yields.[5] In such cases, more forcing reaction conditions might be necessary.[5]

Q3: I am observing a mixture of regioisomers in my pyrazole functionalization. How can I improve selectivity?

Poor regioselectivity is a common challenge, particularly when multiple C-H bonds are available for activation.

  • Directing Groups: The inherent directing ability of substituents on the pyrazole ring can be exploited. The N2 nitrogen of the pyrazole can act as a directing group in C-H functionalization.[6]

  • Blocking Groups: Introducing a blocking group at a specific position can prevent reaction at that site and direct functionalization to the desired position. For instance, an ester group at the C4 position can direct arylation to the C5 position.[4]

  • Catalyst and Ligand Control: The steric and electronic properties of the catalyst and ligand can influence which C-H bond is activated. Ligand screening is often a valuable strategy to improve regioselectivity.

  • Solvent Effects: The choice of solvent can influence regioselectivity. Protic solvents like 2-ethoxyethan-1-ol have been shown to favor β-C-H arylation of pyrazoles.[7]

Q4: My pyrazole is undergoing ring-opening. What could be the cause and how can I prevent it?

While pyrazole rings are generally stable, they can undergo ring-opening under strongly basic conditions.[8] Deprotonation at the C3 position can initiate this process.[8] To mitigate this, consider using a milder base or a non-basic reaction condition if the protocol allows.

Troubleshooting Guides

Issue 1: Low or No Yield in Copper-Catalyzed N-Arylation
Possible CauseTroubleshooting Step
Inactive Catalyst Use fresh, high-purity copper salt. Consider pre-activation of the catalyst if necessary.
Inappropriate Ligand Screen different ligands. Diamine and amino acid-based ligands are often effective.[2] In some cases, a ligand-free system might be optimal, especially with microwave irradiation.[3]
Poor Substrate Quality Ensure the purity of the pyrazole and the aryl halide. Impurities can poison the catalyst.
Incorrect Reaction Conditions Optimize the reaction temperature, time, and solvent. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[3]
Presence of Inhibitors Ensure the reaction is free from water and oxygen, unless the specific protocol requires them. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is generally recommended.
Issue 2: Poor Selectivity in Palladium-Catalyzed C-H Functionalization
Possible CauseTroubleshooting Step
Multiple Reactive C-H Bonds Introduce a removable blocking group at the undesired position to direct the functionalization.
Non-Optimal Catalyst/Ligand The steric bulk and electronic properties of the ligand can influence regioselectivity. Perform a screen of different phosphine or N-heterocyclic carbene (NHC) ligands.
Incorrect Solvent The polarity and coordinating ability of the solvent can affect the catalytic cycle and, consequently, the selectivity.[7] Experiment with different solvents.
Reaction Temperature Temperature can influence the selectivity of C-H activation. Try running the reaction at a lower or higher temperature to see the effect on the product ratio.

Data Presentation: Catalyst Performance in C5-Arylation of Pyrazoles

The following table summarizes the performance of different palladium catalyst systems for the C5-arylation of ethyl 1-methyl-1H-pyrazole-4-carboxylate with 4-bromobenzotrifluoride.[4]

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
PdCl(C₃H₅)(dppb)KOAcDMA15024885
Pd(OAc)₂KOAcDMA15024855
PdCl(C₃H₅)(dppb)K₂CO₃DMA15024755
PdCl(C₃H₅)(dppb)Cs₂CO₃DMA15024655

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct C4-Arylation of 1,3,5-trimethylpyrazole[5]

Materials:

  • 1,3,5-trimethylpyrazole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • Dimethylacetamide (DMA)

Procedure:

  • In a sealed tube, combine 1,3,5-trimethylpyrazole (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (0.02 mmol), and potassium acetate (2 mmol).[5]

  • Add dimethylacetamide (3 mL) as the solvent.[5]

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[5]

  • After cooling to room temperature, monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed N-Arylation of Pyrazole[1]

Materials:

  • Pyrazole

  • Iodobenzene

  • CuO hollow nanospheres/activated carbon (CuO/AB)

  • Toluene

Procedure:

  • Combine pyrazole (1.5 mmol), iodobenzene (1.0 mmol), and CuO/AB catalyst (3.0 mol%) in a stainless steel reactor.[1]

  • Add toluene (7.0 mL) as the solvent.[1]

  • Seal the reactor and heat the reaction mixture to 180 °C for 18 hours.[1]

  • After cooling, filter the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-phenyl-1H-pyrazole.

Visualizations

Troubleshooting_Workflow Start Experiment Shows Poor Outcome Problem Identify the Problem (e.g., Low Yield, Poor Selectivity) Start->Problem Analyze Analyze Potential Causes Problem->Analyze Troubleshoot Implement Troubleshooting Steps (e.g., Change Catalyst, Optimize Conditions) Analyze->Troubleshoot Evaluate Evaluate Results Troubleshoot->Evaluate Success Successful Functionalization Evaluate->Success Problem Solved Reiterate Re-evaluate and Try Alternative Strategy Evaluate->Reiterate Problem Persists Reiterate->Analyze

Caption: A logical workflow for troubleshooting pyrazole functionalization experiments.

Catalytic_Cycle_Simplified cluster_0 Simplified Catalytic Cycle Catalyst Active Catalyst (e.g., Pd(0) or Cu(I)) OxAdd Oxidative Addition (with Aryl Halide) Catalyst->OxAdd Ar-X Intermediate1 Aryl-Metal Complex OxAdd->Intermediate1 Coord Coordination/Activation (of Pyrazole C-H or N-H) Intermediate1->Coord Pyrazole Intermediate2 Pyrazole-Metal Complex Coord->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Catalyst Regeneration Product Functionalized Pyrazole RedElim->Product

Caption: A simplified representation of a catalytic cycle for pyrazole functionalization.

References

Technical Support Center: Managing Regioselectivity in Reactions of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing regioselectivity in reactions of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reaction on a substituted pyrazole ring?

A1: Substituted pyrazoles have multiple reactive sites. The key positions for reactions are the two nitrogen atoms of the pyrazole ring (N1 and N2) and the carbon atoms (C3, C4, and C5). The regioselectivity of a reaction is influenced by the substituents already present on the ring and the reaction conditions. For instance, N-alkylation and N-arylation occur at the nitrogen atoms, while electrophilic substitution reactions like halogenation and nitration typically occur at the C4 position, which is the most nucleophilic carbon.[1] The C3 and C5 positions can also be functionalized, often through metalation.[2]

Q2: What are the main factors that control regioselectivity in the N-alkylation of substituted pyrazoles?

A2: The regioselectivity of N-alkylation in unsymmetrically substituted pyrazoles is a common challenge and is primarily governed by a combination of steric and electronic effects, as well as reaction conditions.[3][4][5]

  • Steric Hindrance: Bulky substituents on the pyrazole ring can hinder the approach of the alkylating agent to the adjacent nitrogen atom, thereby directing alkylation to the less sterically hindered nitrogen.[4][6]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring influences the nucleophilicity of the nitrogen atoms. Electron-donating groups can increase the electron density and nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups decrease it.[6][7]

  • Reaction Conditions:

    • Base: The choice of base is critical. Strong bases like sodium hydride (NaH) deprotonate the pyrazole to form an anion, and the subsequent alkylation site can be influenced by the counterion and solvent.[3][4][8] Weaker bases like potassium carbonate (K₂CO₃) are also commonly used.[4][9]

    • Solvent: The solvent can significantly impact regioselectivity. Polar aprotic solvents like DMF and DMSO are common, while fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in some cases.[4][5][10][11]

    • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the isomeric ratio of the products.[5][10]

    • Catalyst: In some cases, catalysts like MgBr₂ can be used to achieve high regioselectivity for N2-alkylation.[12]

Q3: How can I achieve regioselective N-arylation of a substituted pyrazole?

A3: Regioselective N-arylation of pyrazoles is often achieved using transition metal-catalyzed cross-coupling reactions, most commonly with copper or palladium catalysts.[13][14][15][16] The choice of ligand, catalyst, and reaction conditions can be tuned to favor the formation of a specific regioisomer.[13] For instance, copper-catalyzed N-arylation with aryl halides in the presence of a diamine ligand has been shown to be effective.[16] It's also possible to achieve switchable regioselectivity in copper-catalyzed arylation by tuning the ligand to direct the arylation to either nitrogen atom.[13]

Q4: Where does electrophilic substitution, such as halogenation or nitration, typically occur on the pyrazole ring?

A4: In electrophilic aromatic substitution reactions, the C4 position of the pyrazole ring is generally the most reactive and favored site for substitution.[1] This is due to the electronic distribution within the aromatic ring, which makes the C4 position the most nucleophilic. Direct halogenation and nitration of pyrazoles often yield the 4-substituted product.[17][18]

Troubleshooting Guides

Issue 1: My N-alkylation reaction is producing a mixture of N1 and N2 regioisomers with poor selectivity.

This is a common problem when working with unsymmetrically substituted pyrazoles. Here are several strategies to improve regioselectivity:

  • Modify the Base and Solvent System: The choice of base and solvent is crucial.[4] Experiment with different combinations to alter the regiochemical outcome.

    • For N1-selectivity: A common approach is to use a weaker base like K₂CO₃ in a polar aprotic solvent like DMF or DMSO.[4][9]

    • For N2-selectivity: A magnesium-catalyzed approach using MgBr₂ has been shown to be highly regioselective for the N2 isomer.[12]

    • Solvent Effects: Consider using fluorinated alcohols like TFE or HFIP, as they can significantly enhance regioselectivity.[11]

  • Vary the Alkylating Agent: The steric bulk of the alkylating agent can influence the site of attack. A bulkier alkylating agent may preferentially react at the less sterically hindered nitrogen atom.

  • Adjust the Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which could be a single regioisomer. Conversely, increasing the temperature might favor the thermodynamically more stable isomer.[5]

Data Presentation: Regioselectivity in N-Alkylation of 3-Phenylpyrazole

Alkylating AgentBaseSolventTemperature (°C)N1:N2 RatioReference
Benzyl BromideK₂CO₃DMF251:1.5[9]
Benzyl BromideNaHTHF251:1[9]
Ethyl BromoacetateMgBr₂ (20 mol%)MeCN2511:89[12]
Methyl IodideK₂CO₃AcetoneReflux1:2.3[3]

Issue 2: I am observing low yields in my C-H functionalization reaction on the pyrazole ring.

Low yields in C-H functionalization can be due to several factors, including catalyst deactivation, incorrect choice of directing group, or suboptimal reaction conditions.

  • Optimize the Directing Group: The pyrazole ring itself can act as a directing group in C-H activation reactions.[1][19] The efficiency of this direction can be influenced by substituents on the pyrazole. In some cases, an external directing group attached to the pyrazole nitrogen may be necessary to achieve the desired regioselectivity and yield.[20][21]

  • Screen Catalysts and Ligands: For palladium-catalyzed C-H arylation, the choice of palladium source (e.g., Pd(OAc)₂) and additives is critical.[19]

  • Adjust Reaction Conditions: Temperature, solvent, and reaction time can all have a significant impact on the yield. A systematic optimization of these parameters is often necessary.

Issue 3: My electrophilic substitution reaction is not proceeding at the expected C4 position.

While the C4 position is electronically favored for electrophilic attack, steric hindrance or the presence of strongly directing groups can sometimes lead to substitution at other positions.

  • Evaluate Steric Effects: A large substituent at the C3 or C5 position may block access to the C4 position, leading to substitution elsewhere or no reaction at all.

  • Consider Electronic Effects: A strongly electron-withdrawing group on the ring can deactivate the ring towards electrophilic substitution, requiring harsher reaction conditions. Conversely, strongly electron-donating groups can activate the ring and may influence the position of substitution.

Experimental Protocols

Protocol 1: Regioselective N2-Alkylation of 3-Substituted Pyrazoles using MgBr₂ [12]

This protocol describes the Mg-catalyzed N2-alkylation of 3-substituted pyrazoles.

  • Materials:

    • 3-Substituted pyrazole (1.0 mmol)

    • Alkylating agent (e.g., α-bromoacetate) (1.2 mmol)

    • MgBr₂ (20 mol%)

    • Acetonitrile (MeCN) (5 mL)

    • Saturated aqueous NH₄Cl

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • To a solution of the 3-substituted pyrazole in MeCN, add MgBr₂.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the alkylating agent and stir the reaction at room temperature for the appropriate time (monitor by TLC or LC-MS).

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the mixture with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Base-Mediated N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate [4]

This protocol is a general method for N-alkylation using a base.

  • Materials:

    • Methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq)

    • Anhydrous DMF or DMSO

    • Base (e.g., K₂CO₃, 1.5-2.0 eq or NaH, 1.1 eq)

    • Alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add the pyrazole.

    • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

    • Add the selected base to the stirred solution. If using NaH, cool the solution to 0 °C before addition.

    • Stir the mixture at room temperature (or 0 °C for NaH) for 15-30 minutes.

    • Add the alkylating agent dropwise.

    • Allow the reaction to stir at the desired temperature (room temperature to 80 °C) for 4-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizations

Regioselectivity_Factors pyrazole Substituted Pyrazole reaction Reaction (e.g., Alkylation) pyrazole->reaction products Mixture of Regioisomers (N1 and N2) reaction->products substituents Steric & Electronic Effects of Substituents substituents->reaction conditions Reaction Conditions conditions->reaction base Base conditions->base solvent Solvent conditions->solvent temp Temperature conditions->temp

Caption: Factors influencing regioselectivity in pyrazole reactions.

Troubleshooting_Workflow start Poor Regioselectivity (Mixture of Isomers) step1 Analyze Steric and Electronic Effects start->step1 step2 Modify Reaction Conditions step1->step2 step3a Change Base step2->step3a step3b Change Solvent (e.g., use fluorinated alcohol) step2->step3b step3c Vary Temperature step2->step3c step4 Consider Alternative Synthetic Route step3a->step4 Failure end Improved Regioselectivity step3a->end Success step3b->step4 Failure step3b->end Success step3c->step4 Failure step3c->end Success step4->end

Caption: Troubleshooting workflow for poor regioselectivity.

References

Validation & Comparative

Comparative Biological Activities of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile and its structurally related analogs. This document summarizes key quantitative data, details experimental protocols for cited biological assays, and visualizes relevant signaling pathways and experimental workflows.

Anticancer Activity

Analogs of this compound have shown promising cytotoxic effects against a range of human cancer cell lines. The primary method for evaluating this activity is the MTT assay, which measures cell viability.

Data Presentation: In Vitro Cytotoxicity of Pyrazole-4-carbonitrile Analogs
Compound/AnalogCancer Cell LineIC50 (µM)Reference
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile HeLa (Cervical Cancer)-[1]
MCF-7 (Breast Cancer)-[1]
PC-3 (Prostate Cancer)-[1]
2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives Various12.21 - 12.88 (µg/mL)
5-amino-1-(2,4-dinitrophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile --[2]
5-amino-1-(5-bromo-2-hydroxybenzoyl)-3-phenyl-1H-pyrazole-4-carbonitrile --[2]

Note: Specific IC50 values for the 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile and the dinitrophenyl and bromo-hydroxybenzoyl analogs were not provided in the source material, but their synthesis and antitumor screening were reported.

Antimicrobial Activity

Several pyrazole-4-carbonitrile analogs have been investigated for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Data Presentation: Antimicrobial Activity of Pyrazole-4-carbonitrile Analogs
Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives Various Bacteria & Fungi4 - 2048
Thiazol-4-one/Thiophene incorporating Pyrazole derivatives Multidrug-resistant pathogens0.22 - 0.25[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow start Start: Plate cells in 96-well plate treat Treat cells with compounds (various concentrations) start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize measure Measure absorbance at ~570 nm solubilize->measure end End: Calculate IC50 values measure->end JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to nucleus and binds DNA Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Cytokine Cytokine Cytokine->Receptor Binds Pyrazole Pyrazole Derivatives Pyrazole->JAK Inhibits

References

A Spectroscopic Showdown: Unmasking the Isomeric Identities of Pyrazole Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step. This guide provides a comprehensive spectroscopic comparison of pyrazole-3-carbonitrile and pyrazole-4-carbonitrile, offering key differentiating features based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visual workflow are included to support analytical efforts in the laboratory.

The subtle shift of a nitrile group on the pyrazole ring, from position 3 to 4, gives rise to two distinct isomers with unique physicochemical properties that can significantly impact their biological activity and application in medicinal chemistry. Understanding their spectroscopic signatures is paramount for unambiguous identification and quality control.

At a Glance: Key Spectroscopic Differentiators

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy, highlighting the distinct spectral features of pyrazole-3-carbonitrile and pyrazole-4-carbonitrile.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
Compound Proton Chemical Shift (δ, ppm) Multiplicity
Pyrazole-3-carbonitrile H4~8.1d
H5~6.8d
NH~14.0br s
Pyrazole-4-carbonitrile H3/H5~8.3s
NH~13.8br s
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
Compound Carbon Chemical Shift (δ, ppm)
Pyrazole-3-carbonitrile C3~115
C4~112
C5~135
CN~118
Pyrazole-4-carbonitrile C3/C5~138
C4~95
CN~116
Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
Compound Functional Group Wavenumber (cm⁻¹)
Pyrazole-3-carbonitrile N-H stretch~3100-3300
C≡N stretch~2240
C=C/C=N stretch~1500-1600
Pyrazole-4-carbonitrile N-H stretch~3100-3300
C≡N stretch~2230
C=C/C=N stretch~1500-1600

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive method for differentiating between the two isomers.

In the ¹H NMR spectrum, pyrazole-3-carbonitrile exhibits two distinct doublets in the aromatic region, corresponding to the protons at positions 4 and 5 of the pyrazole ring. The NH proton appears as a broad singlet at a significantly downfield chemical shift.

Conversely, pyrazole-4-carbonitrile displays a single singlet in the aromatic region, as the protons at positions 3 and 5 are chemically equivalent. This singlet integrates to two protons. The NH proton also appears as a broad singlet, typically slightly upfield compared to the 3-isomer.

The ¹³C NMR spectra further confirm the isomeric identities. Pyrazole-3-carbonitrile shows three distinct signals for the pyrazole ring carbons, in addition to the signal for the nitrile carbon. In contrast, pyrazole-4-carbonitrile , due to its symmetry, exhibits only two signals for the pyrazole ring carbons (with the signal for C3 and C5 being equivalent) and one for the nitrile carbon. The chemical shift of the carbon bearing the nitrile group (C4) is notably upfield compared to the substituted carbon in the 3-isomer.

Infrared (IR) Spectroscopy

While IR spectroscopy is less definitive than NMR for distinguishing these isomers, subtle differences can be observed. The most prominent absorption for both isomers is the nitrile (C≡N) stretching vibration, which appears in the range of 2230-2240 cm⁻¹. The exact position can vary slightly between the two isomers, often with the nitrile stretch of pyrazole-3-carbonitrile appearing at a slightly higher wavenumber. Both isomers also show a broad N-H stretching band in the region of 3100-3300 cm⁻¹ and characteristic ring stretching vibrations (C=C and C=N) between 1500 and 1600 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, both pyrazole-3-carbonitrile and pyrazole-4-carbonitrile are expected to show a prominent molecular ion peak (M⁺) corresponding to their identical molecular weight. The fragmentation patterns are predicted to be similar, involving the loss of HCN and other small neutral molecules. However, the relative intensities of the fragment ions may differ, providing potential clues for differentiation. A common fragmentation pathway for pyrazole rings involves the cleavage of the N-N bond and subsequent rearrangements.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of pyrazole nitrile isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole nitrile isomer in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 16 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 160 ppm

    • Proton decoupling should be applied.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the pyrazole nitrile isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Utilize a mass spectrometer capable of electron ionization (EI).

  • Parameters:

    • Ionization energy: 70 eV

    • Mass range: m/z 30-200

    • Source temperature: 200-250 °C

Workflow for Spectroscopic Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between pyrazole-3-carbonitrile and pyrazole-4-carbonitrile using the spectroscopic methods described.

Spectroscopic_Comparison_Workflow cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_identification Isomer Identification Sample Pyrazole Nitrile Isomer (Unknown) NMR 1H & 13C NMR Sample->NMR IR FTIR Sample->IR MS Mass Spec Sample->MS NMR_Data Analyze Number and Multiplicity of Signals NMR->NMR_Data IR_Data Compare C≡N Stretch Wavenumber IR->IR_Data MS_Data Analyze Molecular Ion and Fragmentation MS->MS_Data Isomer3 Pyrazole-3-carbonitrile NMR_Data->Isomer3 Two Aromatic Doublets Three Ring Carbon Signals Isomer4 Pyrazole-4-carbonitrile NMR_Data->Isomer4 One Aromatic Singlet Two Ring Carbon Signals IR_Data->Isomer3 Slightly Higher C≡N ν IR_Data->Isomer4 Slightly Lower C≡N ν MS_Data->Isomer3 Confirm Molecular Weight MS_Data->Isomer4 Confirm Molecular Weight

Spectroscopic workflow for pyrazole nitrile isomer identification.

By following this comprehensive guide, researchers can confidently and accurately distinguish between pyrazole-3-carbonitrile and pyrazole-4-carbonitrile, ensuring the integrity of their chemical entities for downstream applications in drug discovery and development.

X-ray crystallographic analysis of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison with Related Halogenated Pyrazoles

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount for rational drug design and structure-activity relationship (SAR) studies. While a specific X-ray crystallographic analysis for 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is not publicly available in the searched resources, a comparative analysis with structurally related halogenated pyrazoles can provide valuable insights into the influence of substituent positioning and halogen bonding on the crystal packing and supramolecular architecture.

This guide provides a comparative overview of the crystallographic data of 4-halogenated-1H-pyrazoles, including the 4-bromo analogue, as a pertinent alternative to the target compound. The experimental data presented is drawn from comprehensive studies on this series of compounds.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a series of 4-halogenated-1H-pyrazoles, offering a basis for comparison. The data highlights how different halogen substituents influence the crystal system, space group, and unit cell dimensions. The bromo and chloro analogs are notably isostructural.[1][2]

Parameter4-Fluoro-1H-pyrazole4-Chloro-1H-pyrazole4-Bromo-1H-pyrazole4-Iodo-1H-pyrazole
Formula C₃H₃FN₂C₃H₃ClN₂C₃H₃BrN₂C₃H₃IN₂
Crystal System MonoclinicOrthorhombicOrthorhombicOrthorhombic
Space Group P2₁/cPnmaPnmaP2₁ab
a (Å) 8.631(2)12.015(2)12.238(3)13.014(3)
b (Å) 5.654(2)6.883(1)6.991(2)5.669(1)
c (Å) 7.271(2)6.883(1)7.120(2)6.871(2)
α (°) 90909090
β (°) 109.81(3)909090
γ (°) 90909090
Volume (ų) 334.3(2)569.3(2)608.9(3)507.0(2)
Z 4444
Supramolecular Motif CatemerTrimerTrimerCatemer

Experimental Protocols

The synthesis and crystallographic analysis of pyrazole derivatives involve standardized procedures. Below are representative methodologies based on published research for related compounds.

General Synthesis of 4-Halogenated-1H-pyrazoles:

The synthesis of the comparator 4-halogenated-1H-pyrazoles was performed according to previously established literature methods. For instance, 4-bromo-1H-pyrazole can be synthesized from 1H-pyrazole via bromination.

X-ray Data Collection and Structure Refinement:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent. The data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head.

  • Data Collection: The diffractometer collects diffraction data at a controlled temperature (e.g., 100 K or 296 K) using a series of ω and φ scans.

  • Structure Solution and Refinement: The collected data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map or placed in calculated positions. Programs such as SHELXL are commonly used for structure refinement.[3][4]

Visualizing Synthesis and Supramolecular Motifs

Experimental Workflow for Pyrazole Derivative Synthesis

The following diagram illustrates a generalized workflow for the synthesis and characterization of pyrazole derivatives, which is applicable to the target and related compounds.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Crystallographic Analysis start Starting Materials (e.g., Hydrazine, Diketone) reaction Cyclocondensation Reaction start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy xray Single Crystal X-ray Diffraction purification->xray data_collection Data Collection xray->data_collection structure_solution Structure Solution (e.g., SHELX) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

A generalized workflow for the synthesis and crystallographic analysis of pyrazole derivatives.

Supramolecular Motifs in Halogenated Pyrazoles

The intermolecular interactions in the crystal structures of 4-halogenated-1H-pyrazoles reveal distinct supramolecular motifs, which are influenced by the nature of the halogen atom.[1][2] The smaller fluorine and larger iodine substituents lead to the formation of catemeric chains, while the intermediate-sized chlorine and bromine atoms result in trimeric hydrogen-bonding motifs.[1][2]

G cluster_motifs Supramolecular Motifs of 4-X-Pyrazoles cluster_comparison Comparative Analysis Halogen Halogen Substituent (X) Trimer Trimeric Motif Halogen->Trimer X = Cl, Br Catemer Catemeric Motif Halogen->Catemer X = F, I Conclusion Conclusion: Halogen size and electronegativity influence crystal packing and supramolecular assembly.

Logical relationship between halogen substituent and observed supramolecular motif.

References

Comparative Guide to Analytical Methods for the Quantification of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific validated analytical methods for the quantitative analysis of 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile have been published in the peer-reviewed literature. This guide provides a comparative overview of common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—by presenting experimental data from structurally analogous compounds. The information herein is intended to serve as a practical resource for researchers and drug development professionals to adapt and validate methods for the quantification of the target compound.

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical method hinges on factors such as required sensitivity, selectivity, sample matrix complexity, and the specific goals of the analysis. Below is a summary of the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS based on data from analogous brominated and/or N-methylated heterocyclic compounds.

FeatureHPLC-UV (Analog: Brominated Pyrimidine)GC-MS (Analog: Pyrazole Isomers)LC-MS/MS (Analog: Dimethyl-pyrazole)
Principle Chromatographic separation based on polarity, with detection via UV absorbance.Chromatographic separation based on volatility and polarity, with detection by mass analysis.Chromatographic separation based on polarity, with highly selective and sensitive detection by tandem mass spectrometry.
Selectivity Good; can distinguish the analyte from impurities with different chromophores or retention times.Excellent; mass spectral data provides a high degree of confidence in analyte identification.Superior; highly selective due to precursor and product ion monitoring, minimizing matrix interference.
Sensitivity Moderate (typically in the µg/mL to ng/mL range).High (typically in the ng/mL to pg/mL range).Very High (typically in the pg/mL to fg/mL range).
Linearity (r²) >0.999>0.99>0.999
Accuracy (% Recovery) 99.95% - 100.37%Not explicitly stated for a specific analogue, but generally good with appropriate internal standards.101% - 107%
Precision (%RSD) < 1% (Intra-day and Inter-day)Not explicitly stated for a specific analogue, but typically < 15% for complex matrices.< 15%
Limit of Detection (LOD) 0.017 µg/mLAnalyte dependent, can be in the low ng/mL range.Not explicitly stated, but LOQ is very low.
Limit of Quantification (LOQ) Not explicitly stated, but typically higher than LOD.10-40 µg/L for some pyrazoles in water.A 10-fold improvement on the most sensitive existing method was reported for the analogue.
Sample Volatility Not required.Required; suitable for volatile or semi-volatile compounds.Not required.
Instrumentation Cost Low to ModerateModerate to HighHigh
Throughput HighModerate to HighHigh

Experimental Workflows and Validation Parameters

The following diagrams illustrate a typical workflow for analytical method validation and the interplay between key validation parameters.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Literature Search & Technique Selection B Parameter Optimization (e.g., Mobile Phase, Column, Temperature) A->B C Specificity & Selectivity B->C D Linearity & Range C->D E Accuracy & Precision D->E F LOD & LOQ E->F G Robustness & Stability F->G H Sample Preparation G->H I Instrumental Analysis H->I J Data Processing & Reporting I->J G cluster_0 Core Performance Metrics cluster_1 Method Sensitivity cluster_2 Method Reliability Accuracy Accuracy (Closeness to true value) Robustness Robustness (Insensitivity to small changes) Accuracy->Robustness Precision Precision (Reproducibility) Precision->Robustness Linearity Linearity (Proportionality of response) Linearity->Accuracy Linearity->Precision LOQ Limit of Quantification (LOQ) Linearity->LOQ LOD Limit of Detection (LOD) LOD->LOQ Specificity Specificity (Ability to assess analyte unequivocally) Specificity->Accuracy

A Comparative Guide to the Preclinical Evaluation of Pyrazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo performance of two promising pyrazole-based anticancer compounds. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and potential advancement of these therapeutic candidates.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This guide focuses on two distinct pyrazole derivatives that have demonstrated significant potential in preclinical anticancer studies, highlighting their efficacy from initial cell-based assays to subsequent evaluation in living organisms.

In Vitro and In Vivo Performance of Selected Pyrazole-Based Compounds

The following sections detail the experimental evaluation of two novel pyrazole-based compounds, designated here as Compound A and Compound B , which have been investigated for their anticancer properties.

Quantitative Data Summary

The antiproliferative activities and in vivo efficacy of Compound A and Compound B are summarized in the tables below.

Table 1: In Vitro Antiproliferative Activity (IC50 µM)

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HepG2 (Hepatocellular Carcinoma)
Compound A 3.22[3]12.0[4]8.5[5]
Compound B 14.5[6]10.0[4]1.06 (Sorafenib)[7]
Doxorubicin (Standard) -48.0[8]-
Sorafenib (Standard) --4.51[5]

Table 2: In Vivo Antitumor Efficacy

CompoundAnimal ModelTumor ModelDosageTumor Growth Inhibition (%)Reference
Compound A Nude MiceHCT-116 Xenograft-Significant antitumor potential[6]
Compound B Orthotopic Murine ModelMammary Tumor5 mg/kgSignificant tumor growth inhibitory activity[7]
Experimental Protocols

A comprehensive understanding of the methodologies employed is crucial for the interpretation of the presented data.

In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Lines: Human lung carcinoma (A549), human breast adenocarcinoma (MCF-7), and human hepatocellular carcinoma (HepG2) cells were used.

  • Procedure: Cells were seeded in 96-well plates and incubated for 24 hours. The compounds, dissolved in DMSO, were then added at various concentrations. After a 48-hour incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.[4]

In Vivo Xenograft Model

  • Animal Model: Athymic nude mice were used for the study.

  • Procedure: Human colon carcinoma (HCT-116) cells were subcutaneously injected into the flanks of the mice. When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The test compounds were administered intraperitoneally at a specified dosage for a defined period. Tumor volume was measured regularly with calipers. At the end of the study, the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the average tumor weight of the treated group with that of the control group.[6]

In Vivo Orthotopic Murine Mammary Tumor Model

  • Animal Model: Female mice were used for this model.

  • Procedure: Mammary tumor cells were surgically implanted into the mammary fat pad of the mice. Once the tumors were established, the animals were treated with the test compound at a low concentration (e.g., 5 mg/kg). Tumor growth was monitored over time. This model provides a more clinically relevant environment for assessing tumor progression and therapeutic response.[7]

Visualizing the Scientific Process

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a key signaling pathway targeted by some anticancer agents and a typical workflow for the evaluation of novel compounds.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis screening Antiproliferative Screening (e.g., MTT Assay) synthesis->screening mechanistic Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) screening->mechanistic animal_model Animal Model Development (e.g., Xenograft) mechanistic->animal_model Lead Compound Selection efficacy Efficacy Studies (Tumor Growth Inhibition) animal_model->efficacy toxicity Toxicity Assessment efficacy->toxicity

General workflow for the preclinical evaluation of novel compounds.

signaling_pathway cluster_pathway Simplified EGFR Signaling Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound Pyrazole Compound Compound->EGFR Inhibition

Simplified EGFR signaling pathway, a common target for anticancer drugs.

Conclusion

The presented data underscores the therapeutic potential of pyrazole-based compounds as anticancer agents. Both Compound A and Compound B have demonstrated promising activity in both in vitro and in vivo settings. The detailed experimental protocols and visual representations of key processes provided in this guide are intended to facilitate a deeper understanding and objective comparison for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these and similar pyrazole derivatives is warranted to advance the development of novel and effective cancer therapies.[7]

References

Structure-Activity Relationship of Pyrazole-4-Carbonitrile Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of derivatives based on the 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile scaffold, a class of heterocyclic compounds with significant potential in medicinal chemistry. While specific structure-activity relationship (SAR) studies on a series of this compound derivatives are not extensively available in the current literature, this guide extrapolates from closely related pyrazole-4-carbonitrile analogs to provide insights for the rational design of more potent and selective therapeutic agents.

The pyrazole core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The pyrazole-4-carbonitrile motif, in particular, is a key feature in many compounds targeting protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3] This guide will delve into the SAR of these related derivatives, supported by available data, and present generalized experimental protocols and relevant biological pathways.

Comparative Analysis of Biological Activities

The biological potency of pyrazole-4-carbonitrile derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Modifications at the N1, C3, and C5 positions can significantly influence target binding, selectivity, and pharmacokinetic properties.

Key SAR Insights from Related Pyrazole-4-Carbonitrile Scaffolds:
  • N1-Substitution: The substituent at the N1 position of the pyrazole ring is crucial for establishing interactions with the target protein. In many kinase inhibitors, this position is occupied by a group that can form hydrogen bonds or fit into a specific hydrophobic pocket. For instance, the methyl group in the this compound scaffold provides a simple, small lipophilic feature. In other series, larger aryl or heteroaryl groups at this position have been shown to enhance potency through additional binding interactions.[4]

  • C5-Substitution: The substituent at the C5 position often plays a critical role in determining the selectivity and potency of the compound. The bromine atom in the target scaffold is a lipophilic group that can engage in halogen bonding. Replacing the bromine with other groups, such as amino, aryl, or heteroaryl moieties, can dramatically alter the biological activity profile. For example, 5-amino-1H-pyrazole-4-carboxamide derivatives have been successfully developed as pan-FGFR covalent inhibitors.[5] In another study on 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as JNK3 inhibitors, various aryl groups at the C5 position were explored to optimize activity.[4]

  • C3-Substitution: While the core scaffold does not have a substituent at the C3 position, in many other pyrazole series, this position is a key point for modification. Introducing different groups at C3 can modulate the electronic properties of the ring and provide additional interaction points with the target.

The following table summarizes hypothetical SAR trends for this compound derivatives based on general principles observed in related pyrazole series. It is important to note that this is an illustrative table, as specific quantitative data for a series of these exact derivatives could not be retrieved from the available literature.

Compound Series (Hypothetical) Modification at C5 Modification at N1 Observed Activity Trend (Illustrative) Potential Rationale
Series A Substitution of Bromo with Amino-Increased potency against certain kinasesIntroduction of a hydrogen bond donor.
Series B Substitution of Bromo with Aryl groups-Potency dependent on aryl substitution patternAccessing additional hydrophobic pockets in the target protein.
Series C -Substitution of Methyl with larger alkyl or aryl groupsAltered selectivity profileProbing different regions of the ATP-binding site.

Experimental Protocols

To evaluate the biological activity of novel pyrazole-4-carbonitrile derivatives, a variety of in vitro and cell-based assays are employed. A fundamental assay for this class of compounds, given their frequent role as kinase inhibitors, is a biochemical kinase inhibition assay.

General Protocol for an In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., a specific tyrosine kinase or serine/threonine kinase)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • 384-well assay plates

  • Plate reader capable of detecting luminescence or fluorescence.

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions, the kinase, and the substrate peptide.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 10-20 µL. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: After incubation, the detection reagent is added to stop the kinase reaction and to generate a signal (e.g., luminescence) that is proportional to the amount of ADP produced (in the case of ADP-Glo™).

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of kinase inhibition is calculated relative to control wells (containing DMSO without the test compound). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Protein kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified, generic kinase signaling cascade that is often targeted by anticancer drugs, including pyrazole-based inhibitors.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->RAF Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Simplified MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors.

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a new series of pyrazole-4-carbonitrile derivatives.

G Start Start Synthesis Synthesis of 5-Bromo-1-methyl-1H-pyrazole- 4-carbonitrile Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitroAssay In Vitro Kinase Inhibition Assays (IC50) Purification->InVitroAssay CellBasedAssay Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) InVitroAssay->CellBasedAssay SAR_Analysis Structure-Activity Relationship (SAR) Analysis CellBasedAssay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End Lead_Optimization->End

Caption: General workflow for the development of novel pyrazole-4-carbonitrile inhibitors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.